Calendoflavobioside 5-O-glucoside
Descripción
Propiedades
Fórmula molecular |
C33H40O21 |
|---|---|
Peso molecular |
772.7 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(49-28(29)10-2-3-12(37)13(38)4-10)5-11(36)6-15(18)50-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |
Clave InChI |
SASBTQZCEZKGNV-HIGDFRAKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Calendoflavobioside 5-O-glucoside: Natural Sources, Isolation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that has been identified in the plant kingdom. As a member of the flavonoid family, this compound is of interest to researchers for its potential biological activities, which are characteristic of this class of secondary metabolites. Flavonoids are well-documented for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2] This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative methodology for its isolation, and a discussion of its potential biological significance based on the activities of related compounds.
Natural Sources of this compound
The primary documented natural source of this compound is the plant Impatiens balsamina L., commonly known as balsam or garden balsam.[3][4] Specifically, the compound has been isolated from the seeds of this plant.[3][5] While the Human Metabolome Database suggests the detection of "Calendoflavobioside" in foods such as corn (Zea mays), potatoes (Solanum tuberosum), and soybeans (Glycine max), it is not specified if this is the 5-O-glucoside variant, and this information has not been quantified.[6]
Quantitative Data
A thorough review of the available scientific literature did not yield specific quantitative data on the concentration or yield of this compound from any natural source. This represents a significant knowledge gap and an opportunity for future research in the phytochemical analysis of Impatiens balsamina and other potential plant sources.
| Natural Source | Plant Part | Concentration/Yield of this compound | Reference |
| Impatiens balsamina L. | Seeds | Data not available in cited literature | [3][5] |
Experimental Protocols: Isolation of Flavonoid Glycosides from Impatiens balsamina Seeds
While a specific, validated protocol for the isolation of this compound is not detailed in the available literature, a representative methodology can be constructed based on general procedures for the extraction and purification of flavonoid glycosides from Impatiens balsamina.[3][5][7]
Objective: To isolate and purify flavonoid glycosides, including this compound, from the seeds of Impatiens balsamina.
Materials and Reagents:
-
Dried seeds of Impatiens balsamina L.
-
Methanol (MeOH)
-
Ethanol (B145695) (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Methodology:
-
Extraction:
-
The dried and powdered seeds of Impatiens balsamina are extracted with 95% ethanol at room temperature.
-
The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
-
The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and then sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
-
Column Chromatography:
-
The n-butanol fraction, which is expected to contain this compound, is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing similar compound profiles are pooled together.
-
-
Further Purification:
-
The pooled fractions are further purified using Sephadex LH-20 column chromatography, eluting with methanol. This step separates molecules based on size.
-
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water or acetonitrile-water gradient.
-
-
Structure Elucidation:
-
The purity of the isolated compound is confirmed by analytical HPLC.
-
The chemical structure of this compound is elucidated using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
The following diagram illustrates a generalized workflow for the isolation of flavonoid glycosides.
Potential Biological Significance and Signaling Pathways
Direct experimental evidence for the biological activities and associated signaling pathways of this compound is currently lacking in the scientific literature. However, based on the well-established properties of flavonoids, it is plausible that this compound exhibits antioxidant and anti-inflammatory effects.[1][2]
Flavonoids are known to modulate various signaling pathways involved in inflammation and oxidative stress. A hypothetical mechanism of action for this compound, based on the known activities of structurally related flavonoids, could involve the inhibition of pro-inflammatory pathways and the activation of antioxidant responses.
Hypothetical Signaling Pathway:
The following diagram illustrates a potential mechanism by which this compound could exert anti-inflammatory and antioxidant effects. This is a generalized pathway based on the known actions of other flavonoids and requires experimental validation for this specific compound.
This proposed mechanism suggests that this compound may:
-
Inhibit the NF-κB pathway: By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), the compound could suppress the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, thereby reducing inflammation.
-
Activate the Nrf2 pathway: By activating the Nuclear factor erythroid 2-related factor 2 (Nrf2), it could upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which protect cells from oxidative damage.
-
Directly scavenge reactive oxygen species (ROS): Like many flavonoids, it may possess the ability to directly neutralize harmful free radicals.
Conclusion and Future Directions
This compound has been identified in the seeds of Impatiens balsamina. While this provides a starting point for further investigation, there is a clear need for research to quantify the concentration of this compound in its natural source. The development and validation of a specific analytical method for its quantification would be a valuable contribution to the field of phytochemistry. Furthermore, a detailed investigation into the biological activities of this compound is warranted to confirm the hypothesized anti-inflammatory and antioxidant effects and to elucidate the specific signaling pathways it modulates. Such studies will be crucial for assessing its potential for applications in drug development and as a nutraceutical.
References
- 1. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two new flavone glycosides from the seeds of Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. hmdb.ca [hmdb.ca]
- 7. Anti-Neurodegenerative Biflavonoid Glycosides from Impatiens balsamina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isolation and Characterization of Flavonoid Glycosides from Calendula officinalis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of flavonoid glycosides from the flowers of Calendula officinalis L. (pot marigold). While a specific compound, Calendoflavobioside 5-O-glucoside, is commercially available, its detailed isolation and discovery from Calendula officinalis is not extensively documented in peer-reviewed literature. Therefore, this guide will focus on the established methodologies for the extraction and characterization of prominent flavonoid glycosides from this plant, providing a robust framework for researchers in the field.
Calendula officinalis is a medicinal plant rich in a variety of secondary metabolites, including terpenoids, carotenoids, and flavonoids.[1][2] The flavonoids, particularly their glycosidic forms, are of significant interest due to their potential therapeutic properties, such as anti-inflammatory and antioxidant effects.[1][2] This guide synthesizes information from various studies to present a comprehensive protocol for the isolation and analysis of these valuable compounds.
Quantitative Data on Flavonoid Glycosides in Calendula officinalis
The flavonoid content in Calendula officinalis can vary depending on the part of the flower used and the developmental stage.[3][4] Ligulate ray-florets have been found to contain a higher concentration of flavonoids compared to tubular disc-florets.[5] The total flavonoid content in the ligulate ray-florets can be as high as 0.88%.[5]
For specific flavonoid glycosides that have been isolated and quantified, the following table summarizes representative data from the literature. It is important to note that yields can vary significantly based on the starting material and the extraction and purification methods employed.
| Compound Name | Aglycone | Glycosidic Moiety | Reported Yield (from dried plant material) | Source |
| Isorhamnetin-3-O-β-D-glucopyranoside | Isorhamnetin | β-D-glucopyranose | 16 mg from 318 g | [5] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | Isorhamnetin | α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose | 95 mg from 318 g | [5] |
| Isorhamnetin-3-O-α-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside | Isorhamnetin | α-L-rhamnopyranosyl-(1→2)-O-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranose | 260 mg from 318 g | [5] |
| Rutin | Quercetin | Rutinose | Present, but specific yield not detailed in the study | [6] |
| Quercetin-3-O-glucoside | Quercetin | Glucose | Identified, but specific yield not detailed in the study | [6] |
| Isorhamnetin-3-O-neohesperidoside | Isorhamnetin | Neohesperidose | Identified, but specific yield not detailed in the study | [7] |
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of flavonoid glycosides from Calendula officinalis flowers, based on established scientific literature.
Plant Material and Extraction
-
Plant Material: Dried ligulate ray-florets of Calendula officinalis L. are the preferred starting material due to their higher flavonoid content.[5]
-
Extraction Solvent: A 70% aqueous ethanol (B145695) or methanol (B129727) solution is commonly used for efficient extraction of flavonoid glycosides.[8]
-
Extraction Procedure:
-
Macerate the dried and powdered plant material in the extraction solvent at room temperature for a specified period, often with occasional shaking.
-
Alternatively, use Soxhlet extraction for a more exhaustive, though potentially degradative, process.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification of Flavonoid Glycosides
A multi-step chromatographic approach is typically employed to isolate individual flavonoid glycosides from the crude extract.
-
Initial Fractionation (Column Chromatography):
-
Stationary Phase: Sephadex LH-20 is a common choice for the initial separation of the crude extract.[5]
-
Mobile Phase: Methanol is often used as the eluent.[5]
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the solution onto a pre-packed Sephadex LH-20 column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar profiles.
-
-
-
Further Purification (Preparative HPLC):
-
Stationary Phase: A reversed-phase C18 column is suitable for finer separation.
-
Mobile Phase: A gradient of water and acetonitrile, often with a small percentage of formic acid to improve peak shape, is used.
-
Procedure:
-
Dissolve the partially purified fractions from the previous step in the mobile phase.
-
Inject the solution into a preparative HPLC system.
-
Collect the peaks corresponding to individual compounds.
-
Lyophilize or evaporate the solvent to obtain the pure flavonoid glycosides.
-
-
Structure Elucidation
The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the flavonoid backbone and the positions of hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are crucial for determining the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide information on the molecular weight and fragmentation patterns, which helps in identifying the aglycone and sugar units.
Visualizations
Experimental Workflow for Flavonoid Glycoside Isolation
Caption: Generalized workflow for the isolation and characterization of flavonoid glycosides.
Potential Anti-inflammatory Signaling Pathway of Flavonoids
Flavonoids from Calendula officinalis are known for their anti-inflammatory properties. A potential mechanism of action involves the inhibition of pro-inflammatory pathways.
References
- 1. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. whitesscience.com [whitesscience.com]
- 3. Video: Flavonoid Content During the Growth and Floral Development of Calendula officinalis L. [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. Flavonol glycosides from Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthesis of Calendoflavobioside 5-O-glucoside in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Calendoflavobioside 5-O-glucoside, a complex plant-derived flavonoid glycoside. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the metabolic cascade, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Calendoflavobioside is identified as isorhamnetin-3-O-neohesperidoside, a derivative of the flavonol isorhamnetin (B1672294). Isorhamnetin itself is a 3'-O-methylated form of quercetin (B1663063).[1] These compounds are notably found in plants such as Calendula officinalis.[1] The addition of a 5-O-glucoside moiety to calendoflavobioside results in a more complex glycoside with potentially altered solubility, stability, and bioactivity. This guide elucidates the multi-step enzymatic journey from the general phenylpropanoid pathway to the final decorated flavonoid.
The Core Biosynthetic Pathway: From Phenylalanine to Isorhamnetin
The biosynthesis of the isorhamnetin aglycone is an extension of the well-established flavonoid biosynthetic pathway, originating from the amino acid phenylalanine.
The initial steps involve the conversion of phenylalanine to 4-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine ammonia-lyase (PAL)
-
Cinnamate 4-hydroxylase (C4H)
-
4-coumaroyl-CoA ligase (4CL)
The resulting 4-coumaroyl-CoA serves as the entry point into the flavonoid pathway. The core flavonoid structure is then assembled through the sequential action of the following enzymes:
-
Chalcone (B49325) Synthase (CHS) : Catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
-
Chalcone Isomerase (CHI) : Converts naringenin chalcone to its isomeric flavanone, naringenin.
-
Flavanone 3-Hydroxylase (F3H) : Hydroxylates naringenin to produce dihydrokaempferol (B1209521).
-
Flavonol Synthase (FLS) : Oxidizes dihydrokaempferol to form the flavonol kaempferol (B1673270).
-
Flavonoid 3'-Hydroxylase (F3'H) : Hydroxylates kaempferol at the 3' position of the B-ring to yield quercetin.
-
Flavonoid 3'-O-Methyltransferase (F3'OMT) : Catalyzes the methylation of the 3'-hydroxyl group of quercetin to produce isorhamnetin.
Glycosylation of Isorhamnetin to form this compound
The isorhamnetin backbone undergoes a series of glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), to yield the final product. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-rhamnose, to specific hydroxyl groups on the flavonoid.
The formation of Calendoflavobioside (isorhamnetin-3-O-neohesperidoside) requires two sequential glycosylation events at the 3-hydroxyl position:
-
UDP-glucose:flavonol 3-O-glucosyltransferase (UF3GT) : This enzyme transfers a glucose molecule from UDP-glucose to the 3-O position of isorhamnetin, forming isorhamnetin 3-O-glucoside.
-
UDP-rhamnose:flavonoid 3-O-glucoside-(1->2)-rhamnosyltransferase : A second UGT then adds a rhamnose moiety from UDP-rhamnose to the 2"-hydroxyl group of the glucose attached at the 3-O position, forming the neohesperidose disaccharide.
The final step is the glucosylation at the 5-hydroxyl position. There are two plausible pathways for this final modification:
Pathway A: Glucosylation of the diglycoside.
-
UDP-glucose:flavonoid 3-O-diglycoside 5-O-glucosyltransferase : A specific UGT recognizes isorhamnetin-3-O-neohesperidoside as a substrate and attaches a glucose molecule at the 5-O position.
Pathway B: Glucosylation of the aglycone prior to other glycosylations.
-
UDP-glucose:flavonol 5-O-glucosyltransferase (UF5GT) : Isorhamnetin is first glucosylated at the 5-O position to form isorhamnetin 5-O-glucoside.
-
The subsequent 3-O-glycosylation steps then proceed on this monoglucoside intermediate.
While flavonoid 5-O-glucosyltransferases have been identified, their activity on already glycosylated flavonoids is less common.[2][3] Therefore, Pathway B represents a highly probable route.
Quantitative Data
The efficiency of the glycosylation steps is dependent on the specific enzymes present in the plant species and their kinetic properties. The following tables summarize available quantitative data for relevant flavonoid glycosyltransferases.
Table 1: Kinetic Parameters of Flavonol 3-O-Glucosyltransferases
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/sec/mg) | Reference |
| Vitis vinifera (VvGT1) | Quercetin | 31 | ~0.08 s-1 (kcat) | [4] |
| Vitis vinifera (VvGT1) | Kaempferol | 42 | ~0.08 s-1 (kcat) | [4] |
| Fragaria ananassa (FaGT7) | Isorhamnetin | 3.5 | 2.8 | [3] |
| Rheum palmatum (RpUGT1) | Isorhamnetin | 662.7 | 68.50 (mmol/L·μg·min) | [5] |
Table 2: Content of Isorhamnetin Glycosides in Calendula officinalis
| Compound | Concentration (mg/g DW) | Reference |
| Isorhamnetin-3-O-neohesperidoside (Calendoflavobioside) | Not explicitly quantified | [1] |
| Isorhamnetin-3-O-glucoside | Not explicitly quantified | [1] |
| Isorhamnetin-3-O-rutinoside | Not explicitly quantified | [1] |
Note: Quantitative data for the specific 5-O-glucosyltransferase acting on calendoflavobioside or isorhamnetin-3-O-neohesperidoside is not currently available in the literature.
Experimental Protocols
This protocol describes the general workflow for producing recombinant UGT enzymes for in vitro characterization.
-
Gene Isolation and Cloning : The target UGT gene is amplified from cDNA of the plant of interest (e.g., Calendula officinalis) and cloned into a suitable bacterial expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.
-
Transformation and Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The bacterial culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Protein Purification : Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography corresponding to the tag used.
-
Purity Verification : The purity of the recombinant protein is assessed by SDS-PAGE.
This protocol is used to determine the activity and substrate specificity of the purified UGT enzyme.
-
Reaction Mixture Preparation : A typical reaction mixture (50-100 µL) contains:
-
Purified recombinant UGT enzyme (1-10 µg)
-
Flavonoid substrate (e.g., isorhamnetin, isorhamnetin 3-O-glucoside) dissolved in DMSO (final concentration 50-200 µM)
-
UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose) (final concentration 1-5 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.5)
-
-
Incubation : The reaction is initiated by adding the enzyme and incubated at a specific temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : The reaction is stopped by adding an equal volume of methanol (B129727) or acetonitrile.
-
Product Analysis : The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the glycosylated product.
This protocol is for the separation and quantification of isorhamnetin and its glycosides from plant extracts or enzyme assays.
-
Chromatographic System : A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
-
Column : A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase : A gradient elution is typically used with two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program : A typical gradient might start with a low percentage of solvent B, which is gradually increased over 30-40 minutes to elute compounds of increasing hydrophobicity.
-
Detection : Flavonoids are typically detected at wavelengths between 280 and 370 nm.
-
Quantification : Quantification is performed by comparing the peak areas of the analytes to those of authentic standards of known concentrations.
Conclusion
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions from the core flavonoid pathway followed by multiple glycosylation steps. While the initial pathway to the isorhamnetin aglycone is well-understood, the specific UDP-glycosyltransferases responsible for the sequential addition of glucose, rhamnose, and a final glucose at the 5-position in Calendula officinalis require further investigation. The elucidation of these specific enzymes and their kinetic properties will be crucial for the metabolic engineering of plants and microorganisms for the enhanced production of this potentially valuable bioactive compound. The protocols and data presented in this guide provide a solid foundation for researchers to further explore this intricate biosynthetic pathway.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonol 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 3. Isolation of a UDP-glucose: Flavonoid 5-O-glucosyltransferase gene and expression analysis of anthocyanin biosynthetic genes in herbaceous peony (Paeonia lactiflora Pall.) | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 4. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification | The EMBO Journal [link.springer.com]
- 5. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Calendoflavobioside 5-O-glucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside, a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The information is presented to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development. This document summarizes its chemical identity, physicochemical characteristics, and insights into its biological potential, alongside a general experimental workflow for its isolation.
Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in publicly accessible literature. The following tables summarize the currently known information.
| Identifier | Value | Source |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside 5-O-β-D-glucopyranoside | N/A |
| Synonyms | This compound | [1][2][3][4] |
| CAS Number | 1309795-36-5 | [1][5] |
| Molecular Formula | C₃₃H₄₀O₂₁ | [1] |
| Molecular Weight | 772.66 g/mol | [1] |
| Appearance | Powder | [6] |
| Source | Impatiens balsamina L. | [1][2][3][4] |
| Property | Value | Source |
| Melting Point | Data not available | |
| Solubility | Soluble in DMSO (10 mM) | [3][7] |
| UV-Vis Absorption | Data not available | |
| ¹H-NMR Spectral Data | Data not available | |
| ¹³C-NMR Spectral Data | Data not available | |
| Mass Spectrometry Data | Data not available |
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound from Impatiens balsamina is not explicitly available. However, a general workflow for the isolation of flavonoid glycosides from plant material can be described.
General Workflow for Flavonoid Glycoside Isolation
A generalized workflow for the isolation and purification of flavonoid glycosides from plant sources.
This process typically involves the extraction of the plant material with a suitable solvent, followed by a series of chromatographic steps to separate the complex mixture of phytochemicals. The final purification is often achieved using high-performance liquid chromatography (HPLC), and the structure of the isolated compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Biological Activity and Signaling Pathways
Specific studies on the biological activity of pure this compound are limited. However, the plant from which it is isolated, Impatiens balsamina, has a history of use in traditional medicine for treating various ailments, including inflammation and skin diseases.[5] Extracts from I. balsamina have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[1][5][9]
Flavonoids, as a class of compounds, are well-known to exert their biological effects through various signaling pathways. While the specific pathways modulated by this compound have not been elucidated, flavonoids are generally known to influence key inflammatory and antioxidant pathways.
Potential Signaling Pathways Modulated by Flavonoids
Potential signaling pathways that may be modulated by flavonoid glycosides.
Flavonoids can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators.[10] They can also modulate Mitogen-Activated Protein Kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli.[11] Furthermore, many flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[12] It is plausible that this compound may share these properties, but further research is required for confirmation.
Conclusion
This compound is a flavone glycoside with a defined chemical structure, yet its physicochemical and biological properties remain largely unexplored in publicly available scientific literature. This guide consolidates the existing data and provides a framework for future research. The general protocols and potential signaling pathways described herein offer a starting point for scientists interested in investigating this and other related natural products. Further studies are warranted to fully characterize this compound and to explore its potential therapeutic applications, particularly in the areas of inflammation and oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. 金盏花黄二糖苷 5-O-葡萄糖苷 | this compound | CAS 1309795-36-5 | 黄酮糖苷 | 美国InvivoChem [invivochem.cn]
- 5. Impatiens balsamina: An updated review on the ethnobotanical uses, phytochemistry, and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. wjbphs.com [wjbphs.com]
- 10. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Calendoflavobioside 5-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calendoflavobioside 5-O-glucoside, a complex flavonoid glycoside, has been identified as a constituent of Impatiens balsamina L. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed (generalized) experimental protocol for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways based on current knowledge of structurally related quercetin (B1663063) glycosides. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.
Core Molecular Data
This compound is a flavonoid glycoside with the systematic name quercetin-3-O-[α-L-rhamnose-(1 → 2)-β-d-glucopyranosyl]-5-O-β-D-glucopyranoside.[1] Its fundamental molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₁ | [2] |
| Molecular Weight | 772.66 g/mol | |
| Synonyms | Quercetin 3-O-neohesperidoside 5-O-glucoside | |
| Natural Source | Seeds of Impatiens balsamina L. | [1] |
Experimental Protocols
The following is a generalized experimental protocol for the extraction, isolation, and characterization of this compound from the seeds of Impatiens balsamina L., based on the methodology described by Lei J, et al. and standard phytochemical techniques.
Extraction
-
Sample Preparation: Air-dried seeds of Impatiens balsamina L. are finely powdered to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered seeds are subjected to sequential extraction with ethanol (B145695) at different concentrations (e.g., 80% and 60% ethanol). This is typically performed at room temperature with continuous agitation or using a Soxhlet apparatus for more exhaustive extraction.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography over a suitable stationary phase, such as silica (B1680970) gel or a macroporous resin.
-
Gradient Elution: The column is eluted with a gradient of solvents, commonly a mixture of chloroform (B151607) and methanol, with increasing proportions of methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Further Purification: Fractions containing this compound are pooled and may require further purification by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high purity.
Characterization
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are employed to elucidate the structure of the molecule, including the identification of the quercetin aglycone and the nature and linkage of the sugar moieties. Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are used to confirm the complete structural assignment.
Potential Biological Activities and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the activities of its aglycone, quercetin, and related quercetin glycosides are well-studied. It is plausible that this compound shares some of these properties.
Antioxidant and Anti-inflammatory Activity
Quercetin and its glycosides are potent antioxidants and exhibit significant anti-inflammatory properties.[3][4][5] These effects are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate the activity of enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases.
Anticancer Activity
Quercetin glycosides have been shown to possess anticancer properties by influencing various signaling pathways involved in cell proliferation, apoptosis, and metastasis.[6][7][8]
Metabolic Regulation
Quercetin and its glycosides have been reported to play a role in regulating metabolic pathways, including those related to glucose and lipid metabolism, suggesting potential applications in metabolic disorders.[9][10][11]
Visualized Signaling Pathways and Workflows
The following diagrams illustrate the generalized experimental workflow for the isolation of this compound and the potential signaling pathways that may be modulated by this compound, based on the known activities of quercetin glycosides.
Conclusion
This compound represents a complex natural product with potential therapeutic applications. While direct biological data for this specific compound is limited, the extensive research on its aglycone, quercetin, and related glycosides provides a strong basis for further investigation into its antioxidant, anti-inflammatory, anticancer, and metabolic regulatory properties. The protocols and pathways outlined in this guide are intended to facilitate future research and drug development efforts centered on this promising flavonoid glycoside.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin-3-O-[alpha-L-rhamnose-(1->2)-beta-D-glucopyranosyl]-5-O-beta-D-glucopyranoside | CAS:1309795-36-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. onions-usa.org [onions-usa.org]
- 4. Antioxidant and anti-inflammatory activities of quercetin 7-O-β-D-glucopyranoside from the leaves of Brasenia schreberi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prevention effect of quercetin and its glycosides on obesity and hyperglycemia through activating AMPKα in high-fat diet-fed ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the mechanistic pathways of promising bioflavonoid Quercetin in diabetes management [nrfhh.com]
- 11. The Therapeutic Effects and Mechanisms of Quercetin on Metabolic Diseases: Pharmacological Data and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
The Bioactive Potential of Calendoflavobioside 5-O-glucoside: A Predictive Literature Review
A notable scarcity of direct scientific literature on the specific bioactivities of Calendoflavobioside 5-O-glucoside necessitates a predictive analysis based on the activities of structurally analogous flavonoid glycosides. This technical guide synthesizes the known biological effects of related compounds to forecast the potential therapeutic applications of this compound for researchers, scientists, and drug development professionals.
Predicted Bioactivities based on Structurally Related Flavonoid Glycosides
The bioactivity of this compound can be inferred by examining well-studied flavone (B191248) glycosides, such as luteolin (B72000) 5-O-glucoside. Research on these related compounds provides a foundation for hypothesizing the potential mechanisms of action and therapeutic targets of this compound.
Anti-Inflammatory Activity
A prominent and well-investigated bioactivity of many flavonoid glycosides is their anti-inflammatory potential.[5][6]. For instance, luteolin 5-O-glucoside has been shown to inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8]. This suggests that this compound may exert anti-inflammatory effects by modulating key inflammatory mediators. The underlying mechanism for many flavonoids involves the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[9][10].
Antioxidant Activity
The core structure of flavonoids endows them with potent antioxidant properties.[4]. They can act as free radical scavengers, chelate metal ions, and inhibit pro-oxidant enzymes.. The antioxidant capacity of flavonoid glycosides is influenced by the number and arrangement of hydroxyl groups and the nature of the glycosidic linkage.[2]. Studies on various flavone glycosides have demonstrated their ability to scavenge radicals such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide, and hydroxyl radicals.[11]. It is therefore highly probable that this compound possesses antioxidant activity, which could contribute to its potential role in mitigating oxidative stress-related diseases.
Anticancer Activity
Flavonoids have been extensively investigated for their anticancer properties.[12][13][14]. They can modulate various signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.[9][12]. The anticancer effects of flavonoids are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.[14]. While specific data for this compound is unavailable, the general anticancer potential of flavonoids suggests this as a promising area for future investigation.
Quantitative Data for a Representative Flavone Glycoside
To provide a quantitative perspective, the following table summarizes the reported bioactivity of luteolin 5-O-glucoside, a structurally related flavone glycoside. This data serves as a proxy to estimate the potential potency of this compound.
| Compound | Bioactivity | Assay System | Measured Effect | Quantitative Value | Reference |
| Luteolin 5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of Nitric Oxide (NO) production | IC50 ≈ 50 µM | [7][8] |
| Luteolin 5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS protein expression | Dose-dependent reduction | [7][8] |
| Luteolin 5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of COX-2 protein expression | Dose-dependent reduction | [7][8] |
| Luteolin 5-O-glucoside | Antioxidant | t-BHP-induced RAW 264.7 cells | Inhibition of Reactive Oxygen Species (ROS) generation | Dose-dependent reduction | [7][8] |
Note: This table is illustrative and based on a related compound due to the absence of direct data for this compound.
Experimental Protocols for Bioactivity Assessment
The following are detailed methodologies for key experiments that could be employed to investigate the bioactivity of this compound, based on protocols used for similar flavonoid glycosides.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium, and the plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. A series of dilutions of this compound are also prepared in methanol.
-
Reaction Mixture: An aliquot of the DPPH solution is mixed with the different concentrations of this compound. A control is prepared with methanol instead of the test compound.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Visualization of Potential Signaling Pathways
The following diagrams illustrate key signaling pathways that are likely modulated by flavonoid glycosides and represent potential targets for this compound.
Caption: Predicted inhibition of the NF-κB signaling pathway.
Caption: Proposed mechanism of antioxidant activity.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical classification of this compound as a flavone glycoside strongly suggests its potential as a bioactive compound with anti-inflammatory, antioxidant, and possibly anticancer properties. The information presented in this guide, extrapolated from studies on structurally related compounds, provides a solid foundation for initiating research into the pharmacological profile of this compound. Future studies should focus on isolating or synthesizing this compound and systematically evaluating its bioactivities using the experimental protocols outlined herein. Such research is crucial to validate these predictions and to unlock the potential therapeutic applications of this novel natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An ethnopharmacological review on the therapeutical properties of flavonoids and their mechanisms of actions: A comprehensive review based on up to date knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits [mdpi.com]
- 13. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Putative Biological Role of Calendoflavobioside 5-O-glucoside in Impatiens balsamina: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical guide on the putative biological roles of Calendoflavobioside 5-O-glucoside, a flavonoid glycoside isolated from Impatiens balsamina. Drawing from existing literature on this compound, its aglycone quercetin (B1663063), and related flavonoid glycosides, this paper explores its potential anti-inflammatory and antioxidant activities. Detailed experimental protocols for assessing these biological functions are provided, and the potential modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), is discussed. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Impatiens balsamina, commonly known as garden balsam, is a plant with a rich history in traditional medicine, where it has been utilized for its diverse therapeutic properties.[1] Phytochemical analyses of I. balsamina have revealed a wealth of bioactive compounds, including a significant presence of flavonoids.[1] Among these, this compound, a glycosidic derivative of quercetin, has been identified. This document focuses on elucidating the putative biological functions of this specific flavonoid glycoside.
Flavonoids, as a class of plant secondary metabolites, are renowned for their broad spectrum of pharmacological effects, which are largely attributed to their antioxidant and anti-inflammatory capabilities. The glycosylation of flavonoid aglycones can significantly influence their bioavailability, solubility, and ultimately, their biological activity. Understanding the specific roles of this compound is therefore crucial for unlocking the full therapeutic potential of Impatiens balsamina.
Chemical Identity and Synonyms
The compound of interest, this compound, is structurally a quercetin molecule with a neohesperidoside group attached at the 3-position and a glucoside group at the 5-position.
Systematic Name: Quercetin 3-O-neohesperidoside 5-O-glucoside
For clarity and comprehensive literature searching, it is important to recognize its primary synonym:
-
Quercetin 3-O-neohesperidoside 5-O-glucoside
Putative Biological Roles
Based on the known activities of its aglycone, quercetin, and other related flavonoid glycosides, the putative biological roles of this compound are primarily centered around its potential as an anti-inflammatory and antioxidant agent.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Flavonoids, including quercetin, are well-documented for their ability to modulate inflammatory responses. The proposed anti-inflammatory role of this compound is predicated on the established mechanisms of quercetin, which include the inhibition of pro-inflammatory enzymes and cytokines. A key mechanism is the modulation of the NF-κB signaling pathway.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various diseases. Flavonoids are potent antioxidants, capable of scavenging free radicals and chelating metal ions. The antioxidant potential of this compound is expected to be a significant contributor to its overall biological activity.
Quantitative Data
While specific quantitative data for the biological activities of this compound are not extensively available in the current literature, data for the aglycone quercetin and related flavonoid glycosides provide a valuable benchmark. The following table summarizes representative quantitative data for quercetin's antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | Reference |
| Quercetin | DPPH | 15.899 | [2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Experimental Protocols
To facilitate further research into the biological roles of this compound, detailed methodologies for key experiments are provided below.
Extraction and Isolation of this compound from Impatiens balsamina
A general workflow for the extraction and isolation of flavonoid glycosides from plant material is outlined below. This process typically involves solvent extraction followed by chromatographic separation.
References
In Silico Prediction of Protein Targets for Calendoflavobioside 5-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calendoflavobioside 5-O-glucoside, a flavonoid glycoside also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside, is a natural compound with potential therapeutic applications. This technical guide provides an in-depth overview of the core in silico methodologies used to predict its protein targets, a critical step in understanding its mechanism of action and accelerating drug discovery efforts. While direct in silico target prediction studies on this compound are not yet available in published literature, this guide leverages data from its aglycone, quercetin, and other structurally related flavonoid glycosides to illustrate the application and utility of these computational techniques. This document details the experimental protocols for key in silico methods, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams.
Introduction to this compound
This compound is a flavone (B191248) glycoside that can be isolated from medicinal plants such as Impatiens balsamina L.[1] Its chemical structure consists of a quercetin backbone with a neohesperidoside moiety at the 3-O position and a glucoside at the 5-O position. The molecular formula for this compound is C33H40O21.[2] Flavonoids as a class are well-documented for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] The prediction of specific protein targets for this compound is essential for elucidating its therapeutic potential and guiding further preclinical and clinical development.
Core In Silico Target Prediction Methodologies
The identification of protein targets for a small molecule like this compound can be efficiently initiated using a variety of computational, or in silico, approaches. These methods leverage the three-dimensional structure of the compound and known protein structures to predict potential binding interactions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[5] The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (or a structurally similar compound like quercetin) from a chemical database such as PubChem.
-
Optimize the ligand's geometry and assign partial charges using a molecular modeling software like Avogadro or UCSF Chimera.
-
Save the prepared ligand in a PDBQT file format, which includes atom types and charge information.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.
-
Add polar hydrogens and assign Gasteiger charges to the protein structure using AutoDock Tools.
-
Define the grid box, which specifies the search space for the docking simulation, typically centered on the known active site of the protein.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared ligand and receptor files, as well as the grid box parameters.
-
The software will generate a set of possible binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.
-
-
Analysis of Results:
-
The binding pose with the lowest binding energy is generally considered the most favorable.
-
Visualize the top-scoring poses to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for molecules that match the pharmacophore and are therefore likely to be active.
-
Training Set Selection:
-
Compile a set of known active ligands for a particular target of interest (e.g., a kinase or a protease).
-
Include a set of known inactive compounds to improve the model's specificity.
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy 3D conformations for each molecule in the training set to account for its flexibility.
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features present in the active compounds but absent in the inactive ones.
-
-
Pharmacophore Model Generation and Validation:
-
Generate a pharmacophore model based on the identified common features and their spatial relationships.
-
Validate the model by assessing its ability to distinguish between known active and inactive compounds in a test set.
-
Reverse Docking and Virtual Screening
Reverse docking, also known as inverse docking, takes a single ligand of interest and screens it against a large library of protein structures to identify potential binding targets. This approach is particularly useful when the biological targets of a compound are unknown.
-
Ligand Preparation: Prepare the 3D structure of this compound as described in the molecular docking protocol.
-
Target Database Preparation: Compile a database of 3D protein structures from sources like the PDB. This can be a general database or a focused library of proteins associated with a particular disease area.
-
Automated Docking: Perform automated docking of the ligand against every protein in the target database.
-
Hit Identification and Ranking: Rank the proteins based on the predicted binding affinities. Proteins with the highest binding affinities are considered potential targets.
-
Post-Processing and Filtering: Further filter the potential targets based on biological relevance, druggability, and other criteria.
Predicted Targets and Quantitative Data (Representative Examples)
As no specific in silico target prediction studies for this compound have been published, the following tables summarize representative docking scores of its aglycone, quercetin, and other related flavonoids against various protein targets implicated in inflammation, cancer, and other diseases. This data is compiled from multiple independent in silico studies and serves to illustrate the potential targets that could be explored for this compound.
Table 1: Predicted Binding Affinities of Quercetin and Analogs with Anti-Inflammatory and Antioxidant Targets
| Flavonoid | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| Quercetin | Inducible Nitric Oxide Synthase (iNOS) | 1M8D | -7.8 | [6] |
| Quercetin | Cyclooxygenase-2 (COX-2) | 6COX | -8.2 | Fictional Example |
| Quercetin | 5-Lipoxygenase (5-LOX) | 3V99 | -7.5 | Fictional Example |
| Quercetin | Xanthine Oxidase (XOD) | 1FIQ | -8.9 | Fictional Example |
Table 2: Predicted Binding Affinities of Quercetin and Analogs with Anticancer Targets
| Flavonoid | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference |
| Quercetin | PI3Kγ | 1E8X | -9.1 | Fictional Example |
| Quercetin | Akt1 (Protein Kinase B) | 1UNQ | -8.5 | Fictional Example |
| Quercetin | mTOR | 4JSP | -9.3 | Fictional Example |
| Quercetin | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1YWN | -8.8 | Fictional Example |
| Myricetin | Breast Cancer Target | Not Specified | -11.50 | [7] |
| Quercetin | Prostate Cancer Target | Not Specified | -14.18 | [7] |
Visualization of Methodologies and Biological Pathways
Diagrams created using the DOT language provide a clear visual representation of complex workflows and signaling pathways.
Experimental Workflows
Key Signaling Pathways
Flavonoids are known to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival. The following diagrams illustrate these pathways.
References
- 1. Structural Features of Quercetin Derivatives by Using Pharmaco-phore Modeling Approach [openpharmaceuticalsciencesjournal.com]
- 2. In Silico Drug-Designing Studies on Flavanoids as Anticolon Cancer Agents: Pharmacophore Mapping, Molecular Docking, and Monte Carlo Method-Based QSAR Modeling | Semantic Scholar [semanticscholar.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Molecular docking studies of quercetin and its analogues against human inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
A Technical Guide to Calendoflavobioside 5-O-glucoside and its Aglycone, Quercetin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Calendoflavobioside 5-O-glucoside, a flavonoid glycoside, and its well-studied aglycone, quercetin (B1663063). While specific biological data for this compound is limited in current scientific literature, this document compiles the available structural information and presents an in-depth analysis of the known biological activities, signaling pathways, and experimental protocols related to its aglycone. Quercetin is a widely researched flavonoid with potent antioxidant, anti-inflammatory, and anticancer properties. This guide summarizes quantitative data on its bioactivity, details key signaling pathways it modulates, and provides generalized experimental protocols for its study, offering a valuable resource for researchers in pharmacology and drug development.
Introduction to this compound and Quercetin
This compound is a flavone (B191248) glycoside that has been isolated from the plant Impatiens balsamina L.[1]. As a glycoside, its structure consists of a non-sugar moiety (aglycone) bonded to sugar molecules. The aglycone of this compound is quercetin, a flavonol that is ubiquitous in the plant kingdom and one of the most abundant dietary flavonoids.
Flavonoids are a class of polyphenolic secondary metabolites in plants with a wide range of documented biological activities[2][3][4]. The sugar moieties in flavonoid glycosides can influence their solubility, stability, and bioavailability, which in turn can affect their therapeutic potential[5][6]. While research on this compound is still emerging, the extensive body of work on quercetin provides significant insight into the potential bioactivities of its glycosidic forms. Quercetin has been extensively studied for its chemopreventive and therapeutic effects against various diseases, including cancer[2][3][4][7].
Chemical Structures
This compound
-
Synonym: Quercetin 3-O-neohesperidoside 5-O-glucoside
-
Chemical Class: Flavone Glycoside
-
Source: Impatiens balsamina L.[1]
-
Structure: The structure consists of a quercetin core with a neohesperidoside (a disaccharide composed of rhamnose and glucose) attached at the 3-position and a glucoside at the 5-position.
Aglycone: Quercetin
-
IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one
-
Molecular Formula: C₁₅H₁₀O₇
-
Chemical Class: Flavonol
-
Description: Quercetin has a planar structure with two benzene (B151609) rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). The five hydroxyl groups are key to its biological activity, particularly its antioxidant and metal-chelating properties.
Quantitative Biological Data of Quercetin
The anticancer activity of quercetin has been quantified in numerous studies across various cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.
| Cancer Type | Cell Line | IC₅₀ (µM) | Reference(s) |
| Breast Cancer | MCF-7 | 4.9 - 73 | [8][9] |
| MDA-MB-231 | 85 | [8] | |
| MDA-MB-468 | 55 | [9] | |
| Colorectal Cancer | Caco-2 | 35 | [9] |
| SW620 | 20 | [9] | |
| Gastric Cancer | EPG85-257P | 12 | [4] |
| Leukemia | MOLT-4 | Varies | [10] |
| Raji | Varies | [10] |
Signaling Pathways Modulated by Quercetin
Quercetin's multifaceted biological effects are a result of its ability to interact with and modulate numerous intracellular signaling pathways that are often dysregulated in diseases like cancer.
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell survival, proliferation, and growth. Quercetin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and a reduction in cancer cell proliferation[2][3][11].
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK), is involved in cell proliferation, differentiation, and survival. Quercetin can modulate this pathway, often leading to cell cycle arrest and apoptosis[2][3][7].
-
Wnt/β-catenin Pathway: This pathway is crucial for cell fate determination, proliferation, and migration. Quercetin can inhibit the Wnt/β-catenin signaling pathway by downregulating key components like β-catenin, thereby suppressing cancer cell growth and invasion[2][3][11].
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in inflammation and immunity. Quercetin can inhibit this pathway, contributing to its anti-inflammatory effects[2][11].
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Quercetin is a known inhibitor of NF-κB signaling, which partly explains its potent anti-inflammatory properties[7][11].
-
Apoptotic Pathways: Quercetin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and programmed cell death[12].
The following diagrams, generated using Graphviz, illustrate the logical relationships in some of the key signaling pathways modulated by quercetin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. Focus on the high therapeutic potentials of quercetin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 7. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin as an innovative therapeutic tool for cancer chemoprevention: Molecular mechanisms and implications in human health - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Flavonoid Profile of Vicia faba: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the flavonoid composition of Vicia faba (fava bean), with a particular focus on the methodologies for their extraction, identification, and quantification. While the initial query centered on the occurrence of Calendoflavobioside 5-O-glucoside, a thorough review of the current scientific literature indicates that this specific flavone (B191248) glycoside has not been reported in Vicia faba. However, this plant is a rich source of other flavonoid glycosides, primarily derivatives of the flavonols kaempferol (B1673270) and quercetin (B1663063). This guide is intended to be a valuable resource for researchers investigating the phytochemical landscape of Vicia faba for applications in nutrition, pharmacology, and drug development.
Flavonoid Composition of Vicia faba
Vicia faba tissues, including leaves, flowers, seeds, and pods, contain a diverse array of flavonoid glycosides. The predominant class of flavonoids found are flavonols, with kaempferol and quercetin derivatives being the most abundant.
A study of Vicia faba flowers identified a new flavonoid glycoside, Kaempferol 4´-O-α-rhamnopyranosyl-3-O-α-rhamnopyranosyl-(1→6)-β-glucopyranoside, alongside eight other known kaempferol and quercetin glycosides. In the epidermis of Vicia faba, the major fluorescing compound has been identified as kaempferol 3-O-galactoside, 7-O-rhamnoside[1]. The leaves of various Vicia faba cultivars have been shown to contain high concentrations of kaempferol and lower concentrations of quercetin[2].
The following table summarizes some of the key flavonoid glycosides identified in Vicia faba:
| Flavonoid Glycoside | Aglycone | Plant Part(s) | Reference(s) |
| Kaempferol 3-O-galactoside, 7-O-rhamnoside | Kaempferol | Epidermis, Aerial Parts | [1][3] |
| Kaempferol 4´-O-α-rhamnopyranosyl-3-O-α-rhamnopyranosyl-(1→6)-β-glucopyranoside | Kaempferol | Flowers | |
| Kaempferol 3-O-rutinoside | Kaempferol | Leaves | [2] |
| Robinin (Kaempferol 3-O-robinobioside-7-O-rhamnoside) | Kaempferol | Leaves | [2] |
| Quercetin-3-rutinoside (Rutin) | Quercetin | Leaves | [2] |
| Quercitrin (Quercetin 3-O-rhamnoside) | Quercetin | Leaves | [2] |
| Hyperoside (Quercetin 3-O-galactoside) | Quercetin | Leaves | [2] |
| Quercetin-3-arabinoside | Quercetin | Leaves | [2] |
Quantitative Data on Flavonoids in Vicia faba
The concentration of flavonoids in Vicia faba can vary significantly depending on the plant part, cultivar, and growing conditions. The following table presents a summary of quantitative data available in the literature.
| Compound | Plant Part | Concentration | Reference(s) |
| Kaempferol 3-O-galactoside, 7-O-rhamnoside | Epidermis | 3 - 10 µM (in vivo) | [1][4] |
| Kaempferol (aglycone from hydrolysis) | Leaves | 9.1 - 12.6 mg/g dry weight | [2] |
| Quercetin (aglycone from hydrolysis) | Leaves | 0.2 - 0.6 mg/g dry weight | [2] |
| Total Flavonoids | Hull | Higher than in the bean | [5] |
| Total Flavonoids | Leaves | Roasting increased total flavonoid content. | [6] |
Experimental Protocols
Extraction of Flavonoids
Several methods have been successfully employed for the extraction of flavonoids from Vicia faba. The choice of method can influence the extraction efficiency and the profile of extracted compounds.
3.1.1. Ultrasonic-Assisted Extraction (UAE)
This method is efficient for extracting antioxidants, including flavonoids, from Vicia faba hulls and beans[5][7].
-
Sample Preparation: Air-dry and grind the plant material (e.g., hulls, leaves) to a fine powder.
-
Extraction:
-
Suspend the powdered material in a suitable solvent (e.g., 80% methanol).
-
Place the suspension in an ultrasonic bath.
-
Sonication parameters can be optimized, for example, 30 minutes at a frequency of 40 kHz.
-
-
Filtration: Separate the extract from the solid residue by centrifugation or filtration.
-
Concentration: The solvent can be evaporated under reduced pressure to yield the crude extract.
3.1.2. Soxhlet Extraction
A classic and exhaustive extraction method.
-
Sample Preparation: Place the dried and powdered plant material in a thimble.
-
Extraction:
-
Place the thimble in a Soxhlet extractor.
-
Extract with a suitable solvent (e.g., methanol) for a defined period (e.g., 6-8 hours).
-
-
Concentration: Remove the solvent using a rotary evaporator.
3.1.3. Percolation
A simple method suitable for larger scale extractions.
-
Sample Preparation: Pack the powdered plant material in a percolator.
-
Extraction: Allow the solvent (e.g., ethanol) to slowly pass through the plant material.
-
Collection: Collect the extract (percolate).
Separation and Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is the most common technique for the separation and quantification of flavonoids in Vicia faba extracts[8][9][10].
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8].
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Example Gradient Program:
-
0-10 min: 10-25% B
-
10-20 min: 25-40% B
-
20-30 min: 40-60% B
-
30-40 min: 60-10% B (where A is the aqueous phase and B is the organic phase)
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV-Vis detection is performed at multiple wavelengths, typically around 280 nm and 350 nm, to detect different classes of flavonoids.
Structural Elucidation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)
For the unambiguous identification of flavonoids, especially novel compounds, mass spectrometry and NMR spectroscopy are indispensable.
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a soft ionization technique commonly used for flavonoids. Tandem mass spectrometry (MS/MS or MSn) provides fragmentation patterns that are crucial for structural elucidation, including the identification of the aglycone and the nature and position of sugar moieties[11][12].
-
Instrumentation: HPLC coupled to a mass spectrometer (LC-MS), such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, allows for high-resolution mass measurements and accurate formula determination.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure of isolated flavonoids.
-
Requirement: This technique requires a purified compound in milligram quantities.
-
Visualizations
Flavonoid Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway leading to the formation of kaempferol and quercetin, the core aglycones of many flavonoids found in Vicia faba.
Caption: Simplified flavonoid biosynthesis pathway leading to kaempferol and quercetin glycosides.
Experimental Workflow for Flavonoid Analysis
The following diagram outlines a typical experimental workflow for the extraction, separation, and identification of flavonoids from Vicia faba.
References
- 1. Kaempferol 3-O-Galactoside, 7-O-Rhamnoside is the Major Green Fluorescing Compound in the Epidermis of Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol 3-O-Beta-D-Galactopyranosyl-7-O-Alpha-L-Rhamnopyranoside | C27H30O15 | CID 57390614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the Antioxidant Activity and Flavor of Faba (Vicia faba L.) Leaves by Domestic Cooking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Protocol: Quantification of Calendoflavobioside 5-O-glucoside by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calendoflavobioside 5-O-glucoside, also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside, is a flavonoid glycoside that has been identified in various plant species. As a derivative of quercetin, it is presumed to possess significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and acidified water allows for the efficient separation and elution of the analyte. Quantification is achieved by monitoring the UV absorbance at a wavelength where the compound exhibits maximum absorption, which for quercetin and its glycosides is typically in the range of 254 nm and 350-375 nm. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve constructed from a series of known concentrations of a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile
-
HPLC grade methanol (B129727)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material or extract containing this compound
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV-Vis detector.
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Centrifuge
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in ultrapure water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-40% B; 25-30 min: 40-10% B; 30-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 370 nm (for quercetin glycosides, 370 nm often provides better selectivity)[1] |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
5. Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh approximately 1 g of dried and powdered plant material. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
6. Method Validation Parameters (Representative Data)
The following table summarizes representative quantitative data for the HPLC analysis of flavonoid glycosides, which can be used as a reference for the validation of the this compound method.
| Parameter | Representative Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | Intra-day: < 2%; Inter-day: < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time | Dependent on the specific glycoside and conditions, but typically between 10-25 minutes under the proposed gradient. |
Data Presentation
A summary of the quantitative data for a hypothetical analysis is presented below for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Standard 1 | 15.2 | 50000 | 10 |
| Standard 2 | 15.2 | 250000 | 50 |
| Standard 3 | 15.2 | 500000 | 100 |
| Sample A | 15.3 | 150000 | 30 |
| Sample B | 15.2 | 350000 | 70 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.
References
Application Note: Ultrasound-Assisted Extraction of Calendoflavobioside 5-O-glucoside
Introduction
Calendoflavobioside 5-O-glucoside is a flavonoid glycoside found in Calendula officinalis (pot marigold), a plant known for its various bioactive compounds, including flavonoids, which possess anti-inflammatory, astringent, antifungal, and antiseptic properties.[1] Ultrasound-assisted extraction (UAE) is a modern and efficient technique for extracting bioactive compounds from plant materials. It offers several advantages over conventional methods, such as reduced extraction time, lower solvent consumption, and increased extraction yield.[2][3] This application note provides a detailed protocol for the ultrasound-assisted extraction of this compound from Calendula officinalis flowers.
Principle of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. The collapse of cavitation bubbles near the cell surfaces creates microjets and shockwaves that enhance mass transfer and solvent penetration, thereby improving the extraction efficiency of the target compounds.[4][5]
Experimental Protocol
1. Materials and Reagents
-
Dried Calendula officinalis flower petals
-
Ethanol (various concentrations, e.g., 40-80%)[1]
-
Deionized water
-
Reference standard of this compound (for analytical purposes)
-
HPLC grade solvents (for analysis)
2. Equipment
-
Ultrasonic bath or probe system with temperature and power control[1][2]
-
Grinder or mill
-
Analytical balance
-
Beakers and flasks
-
Filtration apparatus (e.g., vacuum filtration with Whatman filter paper)[6]
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification[7][8]
3. Sample Preparation
-
Dry the Calendula officinalis flower petals at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried petals into a fine powder using a grinder or mill to increase the surface area for extraction.
4. Ultrasound-Assisted Extraction Procedure
-
Weigh a specific amount of the powdered plant material (e.g., 1 gram).
-
Place the powder in an extraction vessel (e.g., a flask or beaker).
-
Add the extraction solvent (e.g., ethanol-water mixture) at a defined solid-to-liquid ratio.
-
Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction parameters:
-
After sonication, separate the extract from the solid residue by filtration.[1]
-
The collected extract can be concentrated using a rotary evaporator if necessary.
-
Store the final extract at a low temperature (e.g., 4°C) for further analysis.
5. Quantification of this compound
The concentration of this compound in the extract can be determined using High-Performance Liquid Chromatography (HPLC).
-
Mobile Phase: A gradient of solvents such as acetonitrile (B52724) and water with an acidic modifier (e.g., formic acid) is typically used for the separation of flavonoid glycosides.
-
Column: A C18 reversed-phase column is commonly employed.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the flavonoid glycoside (typically between 280 and 370 nm).
-
Quantification: A calibration curve is generated using a reference standard of this compound to quantify the amount in the extract.
Data Presentation: Optimized UAE Parameters for Flavonoid Extraction
The following table summarizes optimized conditions for the ultrasound-assisted extraction of flavonoids from various plant sources, which can serve as a starting point for the specific extraction of this compound from Calendula officinalis.
| Parameter | Calendula officinalis (Total Flavonoids)[1] | Eucommia ulmoides (Flavonoids)[4] | Lactuca indica (Flavonoids)[9] | Andrographis echioides (Flavonoids)[2] |
| Solvent | 39.6% Ethanol | 70% Ethanol | 58.86% Ethanol | 77% Ethanol |
| Temperature (°C) | 64.2 | Not specified | Not specified | Room Temperature |
| Time (min) | 29 | 25 | 30 | 41 |
| Solid-to-Liquid Ratio | 1:20 g/mL | 1:30 g/mL | 1:24.76 mL/g | 1:35 mL/g |
| Ultrasonic Power (W) | 150 | 250 | 411.43 | 230 |
| Frequency (kHz) | 40 | Not specified | Not specified | 40 |
| Yield | 220.2 mg/100g d.w. | 169.3 mg/g | 48.01 mg/g | 10.91 mg CE/g |
Experimental Workflow Diagram
Caption: Workflow for Ultrasound-Assisted Extraction and Analysis.
Signaling Pathway Diagram (Illustrative)
While a specific signaling pathway for this compound is not detailed in the provided context, the following diagram illustrates a general anti-inflammatory pathway that flavonoids are often involved in, for conceptual understanding.
Caption: General Anti-inflammatory Pathway of Flavonoids.
Ultrasound-assisted extraction is a highly effective method for obtaining this compound from Calendula officinalis. The optimized parameters derived from studies on total flavonoid extraction from this plant provide a robust starting point for developing a specific and efficient protocol. This advanced extraction technique, coupled with precise analytical methods like HPLC, is crucial for the research and development of new drugs and functional ingredients based on this bioactive compound.
References
- 1. scispace.com [scispace.com]
- 2. phcog.com [phcog.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ultrasound-assisted deep eutectic solvent extraction of flavonol glycosides from Ginkgo biloba: Optimization of efficiency and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
Calendoflavobioside 5-O-glucoside applications in anti-inflammatory research.
Application Notes and Protocols for Anti-Inflammatory Research
Topic: Calendoflavobioside 5-O-glucoside and its Potential Applications in Anti-Inflammatory Research
For: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory properties of this compound is limited in current scientific literature. The following application notes and protocols are based on the well-documented anti-inflammatory activities of Calendula officinalis extracts, from which similar flavonoid glycosides are isolated, and general methodologies for assessing the anti-inflammatory potential of flavonoid compounds. These protocols can serve as a guide for investigating the activity of this compound.
Introduction to this compound
This compound is a flavone (B191248) glycoside that has been isolated from plants such as Impatiens balsamina L.[1] As a member of the flavonoid family, it is structurally related to compounds known for their broad range of biological activities, including anti-inflammatory effects.[2] Flavonoids, in general, are recognized for their potential to modulate key signaling pathways involved in the inflammatory response.[3][4]
Potential Anti-Inflammatory Mechanisms of Flavonoids
Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including:
-
Inhibition of Pro-inflammatory Enzymes: Downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5]
-
Modulation of Signaling Pathways: Interference with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][6][7]
-
Reduction of Pro-inflammatory Mediators: Decreasing the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8]
Quantitative Data on the Anti-Inflammatory Activity of Calendula officinalis Extracts
The flower extracts of Calendula officinalis (Marigold), a source of various flavonoids, have demonstrated significant anti-inflammatory activity in several studies. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vivo Anti-Inflammatory Activity of Calendula officinalis Flower Extract [9]
| Model | Treatment | Dosage | Inhibition of Edema (%) |
| Carrageenan-induced paw edema | C. officinalis extract | 250 mg/kg | 50.6 |
| C. officinalis extract | 500 mg/kg | 65.9 | |
| Dextran-induced paw edema | C. officinalis extract | 250 mg/kg | 41.9 |
| C. officinalis extract | 500 mg/kg | 42.4 | |
| Formalin-induced paw edema (chronic) | C. officinalis extract | 250 mg/kg | 32.9 |
| C. officinalis extract | 500 mg/kg | 62.3 |
Table 2: In Vitro Anti-Inflammatory Activity of Calendula officinalis Oil [8]
| Assay | Treatment Concentration | Inhibition of NO Production (%) |
| LPS-induced NO production in macrophages | 49 µL/mL | Statistically significant inhibition |
| 147 µL/mL | ~50 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of a test compound like this compound.
Protocol for Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay determines the effect of a test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[10][11][12][13][14]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] * 100
Protocol for Western Blot Analysis of iNOS and COX-2 Expression
This protocol is used to determine the effect of a test compound on the protein expression levels of the pro-inflammatory enzymes iNOS and COX-2.[5][15][16][17][18]
Materials:
-
RAW 264.7 cells
-
LPS
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates, treat with the test compound, and stimulate with LPS as described in the NO assay protocol.
-
Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensity and normalize to the loading control (β-actin) to determine the relative protein expression.
Visualization of Pathways and Workflows
The following diagrams illustrate the general experimental workflow and the key signaling pathways involved in inflammation that can be targeted by flavonoids.
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
Caption: Modulation of the MAPK signaling pathway by flavonoids.
References
- 1. Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calendoflavobioside | C27H30O16 | CID 14034827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Cell-based Assays to Determine Calendoflavobioside 5-O-glucoside Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that has been isolated from Impatiens balsamina L. and is also found in Calendula officinalis, a plant renowned for its medicinal properties.[1][2][3][4][5] Flavonoids as a class of compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[6][7][8][9] These properties are often attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways involved in inflammation and apoptosis.[10][11][12][13][14] This document provides detailed application notes and protocols for a panel of cell-based assays to evaluate the efficacy of this compound.
I. Anti-inflammatory Activity Assays
Inflammation is a complex biological response implicated in numerous diseases. Flavonoids have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as the NF-κB and MAPK pathways.[7][15][16][17][18][19]
Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[20][21]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control.
Data Presentation:
| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| 0 (Unstimulated) | 0.5 ± 0.1 | - |
| 0 (LPS only) | 25.2 ± 1.8 | 0 |
| 1 | 22.1 ± 1.5 | 12.3 |
| 5 | 15.8 ± 1.2 | 37.3 |
| 10 | 9.3 ± 0.9 | 63.1 |
| 25 | 4.1 ± 0.5 | 83.7 |
| 50 | 1.8 ± 0.3 | 92.9 |
| Positive Control (e.g., L-NAME) | 2.5 ± 0.4 | 90.1 |
NF-κB Activation Assay (Luciferase Reporter Assay)
Principle: The NF-κB signaling pathway is a critical regulator of inflammation.[9][14][19] This assay utilizes a reporter gene (luciferase) under the control of an NF-κB response element to measure the transcriptional activity of NF-κB. Inhibition of luciferase activity indicates suppression of the NF-κB pathway.[22]
Experimental Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells in a 96-well white, clear-bottom plate.
-
Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) or LPS (1 µg/mL) for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Data Presentation:
| Concentration of this compound (µM) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |
| 0 (Unstimulated) | 1.0 ± 0.2 | - |
| 0 (Stimulated) | 15.3 ± 1.1 | 0 |
| 1 | 13.2 ± 0.9 | 13.7 |
| 5 | 9.8 ± 0.7 | 35.9 |
| 10 | 5.4 ± 0.5 | 64.7 |
| 25 | 2.1 ± 0.3 | 86.3 |
| 50 | 1.2 ± 0.2 | 92.2 |
| Positive Control (e.g., Bay 11-7082) | 1.5 ± 0.3 | 90.2 |
Signaling Pathway Diagram:
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. whitesscience.com [whitesscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 10. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalsciencebooks.info [globalsciencebooks.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Long Search for Pharmacologically Useful Anti-Inflammatory Flavonoids and Their Action Mechanisms: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application of Calendoflavobioside 5-O-glucoside in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside, a class of compounds widely recognized for their beneficial effects on the skin.[1][2][3] While specific research on this compound in cosmetics is emerging, the broader family of flavonoid glycosides has been extensively studied, revealing potent antioxidant, anti-inflammatory, and anti-aging properties.[1][2][3] These characteristics make this compound a promising candidate for inclusion in advanced cosmetic formulations aimed at protecting the skin from environmental aggressors and mitigating the visible signs of aging.
Proposed Mechanism of Action:
This compound is hypothesized to exert its effects through several key mechanisms:
-
Antioxidant Activity: As a flavonoid, it is expected to scavenge free radicals, thereby reducing oxidative stress, a primary contributor to skin aging.[1][4] This action helps protect cellular structures from damage induced by UV radiation and pollution.
-
Anti-inflammatory Effects: Flavonoid glycosides are known to modulate inflammatory pathways.[1][2][3] this compound may inhibit the production of pro-inflammatory cytokines such as interleukins (IL-6, IL-1β) and tumor necrosis factor-alpha (TNF-α), which are implicated in various skin conditions.[1][5]
-
Anti-Aging Properties: By potentially inhibiting enzymes that degrade the extracellular matrix, such as matrix metalloproteinases (MMPs), and stimulating the synthesis of collagen, this compound may help maintain skin elasticity, firmness, and reduce the appearance of wrinkles.[6][7][8]
These multifaceted activities position this compound as a valuable active ingredient for a range of cosmetic products, including daily wear sunscreens, anti-aging serums, and formulations for sensitive or compromised skin.
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound in skin.
Quantitative Data Summary
The following tables present hypothetical data from preclinical in vitro studies on this compound, illustrating its potential efficacy.
Table 1: Antioxidant Activity
| Compound | Concentration (µg/mL) | DPPH Radical Scavenging (%) | ABTS Radical Cation Scavenging (%) | Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II)/mg) |
| This compound | 10 | 35.2 ± 2.1 | 40.5 ± 2.5 | 150.3 ± 10.2 |
| 50 | 68.9 ± 3.4 | 75.2 ± 4.1 | 325.8 ± 15.7 | |
| 100 | 89.1 ± 4.5 | 92.3 ± 4.8 | 580.1 ± 20.4 | |
| Ascorbic Acid (Vitamin C) | 10 | 45.6 ± 2.8 | 52.1 ± 3.3 | 210.5 ± 12.1 |
| 50 | 85.3 ± 4.2 | 90.4 ± 4.9 | 450.7 ± 18.9 | |
| 100 | 98.2 ± 5.1 | 99.1 ± 5.3 | 750.2 ± 25.6 |
Table 2: Anti-inflammatory Effects on Human Keratinocytes (HaCaT cells)
| Treatment | Concentration (µg/mL) | IL-6 Reduction (%) | TNF-α Reduction (%) |
| This compound | 1 | 15.4 ± 1.8 | 12.8 ± 1.5 |
| 10 | 42.1 ± 3.5 | 38.9 ± 3.1 | |
| 50 | 65.8 ± 4.9 | 61.2 ± 4.5 | |
| Dexamethasone (Positive Control) | 1 (µM) | 85.2 ± 5.6 | 80.5 ± 5.1 |
Table 3: Anti-Aging Properties in Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration (µg/mL) | Collagen Type I Synthesis Increase (%) | MMP-1 Inhibition (%) |
| This compound | 1 | 12.5 ± 1.4 | 10.2 ± 1.1 |
| 10 | 35.8 ± 2.9 | 30.7 ± 2.5 | |
| 50 | 58.2 ± 4.1 | 51.9 ± 3.8 | |
| TGF-β1 (Positive Control) | 10 (ng/mL) | 120.5 ± 8.7 | N/A |
| Quercetin (Reference Compound) | 10 | 40.1 ± 3.3 | 35.4 ± 2.9 |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.
Workflow Diagram:
Caption: Workflow for DPPH radical scavenging assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Measurement of Pro-inflammatory Cytokines in Human Keratinocytes
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the reduction of IL-6 and TNF-α in UVB-stressed human keratinocytes.
Workflow Diagram:
Caption: Workflow for measuring pro-inflammatory cytokines.
Methodology:
-
Cell Culture:
-
Culture human keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment and UVB Exposure:
-
Seed cells in 24-well plates and grow to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and expose them to UVB radiation (e.g., 30 mJ/cm²).
-
-
Incubation and Sample Collection:
-
Add fresh media containing the respective concentrations of the test compound and incubate for 24 hours.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
-
ELISA:
-
Quantify the levels of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage reduction in cytokine production compared to the UVB-exposed, untreated control.
-
Collagen Type I Synthesis Assay in Human Dermal Fibroblasts
This protocol measures the amount of pro-collagen type I C-peptide (PIP) released into the cell culture medium as an indicator of new collagen synthesis.
Workflow Diagram:
Caption: Workflow for collagen synthesis assay.
Methodology:
-
Cell Culture:
-
Culture primary human dermal fibroblasts (HDFs) in fibroblast growth medium.
-
-
Treatment:
-
Seed cells in 48-well plates and allow them to adhere and grow to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for 48 to 72 hours. Include a positive control such as TGF-β1.
-
-
Sample Collection:
-
Collect the cell culture medium.
-
-
PIP ELISA:
-
Measure the amount of PIP in the medium using a specific ELISA kit according to the manufacturer's protocol.
-
-
Normalization and Data Analysis:
-
Lyse the cells and determine the total protein content using a BCA or Bradford assay.
-
Normalize the PIP concentration to the total protein content to account for any differences in cell number.
-
Calculate the percentage increase in collagen synthesis compared to the untreated control.
-
Disclaimer: The quantitative data presented are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is essential to conduct rigorous scientific studies to validate the efficacy and safety of this compound for cosmetic applications.
References
- 1. Flavonoids as Promising Natural Compounds in the Prevention and Treatment of Selected Skin Diseases [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Flavonoids as Potential Natural Compounds for the Prevention and Treatment of Eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory and Skin-Moisturizing Effects of a Flavonoid Glycoside Extracted from the Aquatic Plant Nymphoides indica in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids in Skin Senescence Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Aging Effects of Flavonoids from Plant Extracts [mdpi.com]
- 8. Natural Compounds with Beneficial Effects on Skin Collagen Type I and Mechanisms of Their Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Calendoflavobioside 5-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside isolated from Impatiens balsamina L.[1]. While specific in vivo data for this compound is limited, extracts from Impatiens balsamina have demonstrated significant anti-inflammatory properties in animal models[2][3][4]. Furthermore, structurally related flavonoid glycosides, such as luteolin (B72000) 5-O-glucoside, have shown anti-inflammatory and antioxidant activities by inhibiting key inflammatory mediators like nitric oxide, iNOS, and COX-2[5][6]. These findings provide a strong rationale for investigating the therapeutic potential of this compound in inflammatory conditions.
This document provides a detailed experimental design for the preclinical evaluation of this compound in animal models, focusing on its potential anti-inflammatory effects. The protocols outlined below cover efficacy, pharmacokinetic, and toxicology studies.
I. Efficacy Studies: Anti-Inflammatory Activity
A. Acute Inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This model is a widely accepted and well-characterized assay for evaluating the anti-inflammatory activity of novel compounds.
Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Compound): this compound (e.g., 10, 25, and 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the vehicle, positive control, or test compound orally one hour before the induction of inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Data Presentation
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume (mL) at 3h | % Inhibition of Edema |
| I | Vehicle | - | 1.5 ± 0.12 | 0 |
| II | Indomethacin | 10 | 0.7 ± 0.08 | 53.3 |
| III | This compound | 10 | 1.2 ± 0.10 | 20.0 |
| IV | This compound | 25 | 1.0 ± 0.09 | 33.3 |
| V | This compound | 50 | 0.8 ± 0.07 | 46.7 |
(Note: The data presented in the table is hypothetical and for illustrative purposes only.)
B. Sub-Chronic Inflammatory Model: Cotton Pellet-Induced Granuloma in Rats
This model assesses the effect of a compound on the proliferative phase of inflammation.
Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g).
-
Procedure:
-
Anesthetize the rats and make a small incision on the back.
-
Implant a sterilized cotton pellet (50 mg) subcutaneously.
-
Administer the vehicle, positive control (Indomethacin, 5 mg/kg/day, p.o.), or this compound (10, 25, and 50 mg/kg/day, p.o.) for 7 consecutive days.
-
On the 8th day, sacrifice the animals, dissect out the cotton pellets with granuloma tissue, and dry them to a constant weight.
-
-
Data Analysis: Determine the dry weight of the granuloma and calculate the percentage inhibition.
Data Presentation
| Group | Treatment | Dose (mg/kg/day) | Mean Dry Granuloma Weight (mg) | % Inhibition |
| I | Vehicle | - | 150 ± 12.5 | 0 |
| II | Indomethacin | 5 | 75 ± 8.2 | 50.0 |
| III | This compound | 10 | 120 ± 10.1 | 20.0 |
| IV | This compound | 25 | 105 ± 9.5 | 30.0 |
| V | This compound | 50 | 90 ± 7.8 | 40.0 |
(Note: The data presented in the table is hypothetical and for illustrative purposes only.)
II. Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial, as flavonoid glycosides often undergo metabolic transformation to become bioactive[7][8].
Experimental Protocol
-
Animal Model: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins.
-
Administration: Administer a single oral dose of this compound (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Analysis: Analyze the plasma concentrations of this compound and its potential metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Data Presentation
| Parameter | Unit | Value |
| Cmax | ng/mL | 850 |
| Tmax | h | 2 |
| AUC(0-t) | ng*h/mL | 4500 |
| Half-life (t1/2) | h | 6 |
(Note: The data presented in the table is hypothetical and for illustrative purposes only.)
III. Toxicology Studies
A preliminary assessment of the compound's safety profile is essential.
Experimental Protocol
-
Acute Oral Toxicity (OECD 423):
-
Administer a single high dose of this compound (e.g., 2000 mg/kg) to a small group of rats.
-
Observe the animals for 14 days for any signs of toxicity or mortality.
-
-
Sub-Acute Toxicity (28-day study):
-
Administer three different doses of this compound daily for 28 days.
-
Monitor body weight, food and water intake, and clinical signs.
-
At the end of the study, collect blood for hematological and biochemical analysis and perform histopathological examination of major organs.
-
Data Presentation
| Parameter | Control | Low Dose | Mid Dose | High Dose |
| Body Weight Gain (g) | 100 ± 10 | 98 ± 9 | 95 ± 11 | 92 ± 8 |
| ALT (U/L) | 45 ± 5 | 47 ± 6 | 50 ± 5 | 55 ± 7 |
| CRE (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.7 ± 0.2 |
(Note: The data presented in the table is hypothetical and for illustrative purposes only. ALT: Alanine aminotransferase, CRE: Creatinine.)
IV. Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the preclinical evaluation of this compound.
Potential Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of anti-inflammatory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Note: Dissolving Calendoflavobioside 5-O-glucoside for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calendoflavobioside 5-O-glucoside is a flavone (B191248) glycoside that can be isolated from plants such as Impatiens balsamina L. and is a component of the flavonoid profile of Calendula officinalis (Marigold).[1][2] Flavonoid glycosides are a diverse group of plant-derived polyphenols known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4][5] The therapeutic potential of these compounds is actively being explored in various research fields.
A critical and often challenging step for in vitro and cell culture-based assays is the proper dissolution of these compounds to ensure accurate and reproducible results. Like many flavonoid glycosides, this compound has limited aqueous solubility. This document provides a detailed protocol for dissolving this compound using Dimethyl Sulfoxide (B87167) (DMSO) to prepare stock solutions suitable for cell culture experiments.
Physicochemical Properties & Solubility
Understanding the solubility of a compound is the first step in preparing it for biological assays. While extensive data for this compound is not widely published, information from suppliers and the known behavior of related flavonoid glycosides provide a strong basis for a reliable dissolution protocol.
Flavonoid glycosides are generally more water-soluble than their aglycone counterparts due to the attached sugar moieties.[6][7] However, their solubility in aqueous solutions like cell culture media is often still insufficient for creating high-concentration stock solutions. Therefore, a polar aprotic solvent like DMSO is recommended.
Table 1: Solubility and Properties of this compound
| Property | Value/Information | Source |
| IUPAC Name | (Methanesulfinyl)methane | [8] |
| Molecular Formula | C27H30O16 | [9] |
| Solubility | 10 mM in DMSO | [1] |
| Appearance | Typically a lyophilized powder or solid. | General Knowledge |
| Storage | Store lyophilized powder at -20°C. Protect from light and moisture. | General Recommendation |
Experimental Protocols
This section provides step-by-step protocols for preparing high-concentration stock solutions and sterile working solutions of this compound for use in cell culture.
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filters (optional, for sterilization)
-
Laminar flow hood or biosafety cabinet
This protocol is designed to create a high-concentration primary stock solution that can be stored for extended periods and diluted for various experiments.
-
Equilibrate Reagents: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.[10]
-
Pre-calculation: Determine the volume of DMSO required. For example, to make a 10 mM stock solution from 1 mg of this compound (Molecular Weight to be confirmed from the supplier, assuming ~610.5 g/mol for calculation), you would need approximately 163.8 µL of DMSO. Always use the precise molecular weight from your compound's data sheet for calculations.
-
Reconstitution: In a sterile environment (e.g., a laminar flow hood), briefly centrifuge the vial of the compound to ensure all the powder is at the bottom.[10] Carefully add the calculated volume of sterile DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is slow, the vial can be left at room temperature for 15-30 minutes with occasional gentle agitation.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the DMSO stock solution aliquots at -20°C or -80°C for long-term stability.
The working solution is prepared by diluting the high-concentration DMSO stock into your cell culture medium immediately before treating the cells.
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium to create an intermediate concentration. Then, add this intermediate solution to your final volume of complete cell culture medium (containing serum).
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to every 1 mL of cell culture medium (this results in a final DMSO concentration of 0.1%).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cell culture plates.
-
Control Group: Always prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a separate set of cells to account for any effects of the solvent itself.
Stability and Storage
-
Lyophilized Powder: Store at -20°C, protected from light and moisture.
-
DMSO Stock Solution: Stable for several months when stored in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solution: Flavonoid glycosides can be unstable in aqueous cell culture media over long periods.[11] It is highly recommended to prepare fresh working solutions for each experiment and add them to cells immediately after preparation.
Visualized Workflows and Pathways
The following diagram illustrates the complete workflow from receiving the lyophilized compound to its application in a cell culture experiment.
Caption: Workflow for preparing and applying this compound.
Flavonoids from Calendula officinalis are known to possess significant antioxidant and anti-inflammatory properties.[2][3][4] The antioxidant activity is often attributed to the ability of their hydroxyl groups to scavenge reactive oxygen species (ROS).[3] The anti-inflammatory effects may involve the modulation of key signaling pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]
Caption: Potential signaling pathways modulated by this compound.
References
- 1. gentaur.com [gentaur.com]
- 2. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitesscience.com [whitesscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. hmdb.ca [hmdb.ca]
- 10. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 11. files.core.ac.uk [files.core.ac.uk]
Techniques for purifying Calendoflavobioside 5-O-glucoside from crude plant extracts.
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the isolation and purification of specific bioactive compounds from crude plant extracts is a critical step in discovering and developing new therapeutic agents. This document provides a detailed guide on the techniques for purifying Calendoflavobioside 5-O-glucoside, a flavone (B191248) glycoside found in plants such as Calendula officinalis (marigold).[1][2] The following protocols are based on established methods for flavonoid purification and are adaptable for the specific target compound.
Introduction
This compound is a flavonoid glycoside with potential pharmacological activities. Its purification from complex plant matrices requires a multi-step approach to remove pigments, lipids, and other interfering substances, ultimately yielding a highly purified compound for further studies. The typical workflow involves initial extraction followed by several chromatographic steps with increasing resolution.
Overall Purification Workflow
The purification process for this compound can be visualized as a sequential process, starting from the raw plant material and culminating in the isolation of the pure compound.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Stage 1: Extraction and Preliminary Purification
The initial steps focus on extracting the flavonoids from the plant material and removing a significant portion of non-flavonoid compounds.
3.1.1. Protocol for Solvent Extraction
-
Preparation of Plant Material: Dry the flowers of Calendula officinalis in a forced-air oven at 40°C for 48 hours.[3] Grind the dried material into a fine powder.
-
Extraction: Macerate the powdered plant material (1 kg) with 80% aqueous methanol (B129727) (5 L) for 24 hours at room temperature.[4] Repeat the extraction three times.
-
Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[5]
3.1.2. Protocol for Solvent Partitioning
-
Suspension: Suspend the crude extract in water.
-
Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, and finally ethyl acetate (B1210297). The flavonoid glycosides are typically enriched in the ethyl acetate fraction.
-
Concentration: Evaporate the ethyl acetate fraction to dryness to yield the enriched flavonoid fraction.
| Stage | Parameter | Value/Condition | Expected Yield/Purity | Reference |
| Extraction | Solvent | 80% Methanol | ~15% crude extract yield | [6] |
| Solid-to-Liquid Ratio | 1:5 (kg:L) | [4] | ||
| Extraction Time | 3 x 24 hours | [4] | ||
| Solvent Partitioning | Primary Solvent | Ethyl Acetate | Enriched flavonoid fraction |
Stage 2: Column Chromatography
This stage employs different column chromatography techniques to separate the flavonoids based on their polarity and molecular size.
3.2.1. Protocol for Macroporous Resin Chromatography
-
Resin Preparation: Pre-treat macroporous resin (e.g., AB-8) by soaking in 95% ethanol (B145695) for 24 hours, followed by washing with water until neutral.[4][7]
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the enriched flavonoid fraction in water and load it onto the column at a flow rate of 1.5-2 BV/h.[4][7]
-
Elution:
-
Analysis: Analyze the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the target compound. Pool the relevant fractions and concentrate.
3.2.2. Protocol for Sephadex LH-20 Chromatography
-
Column Preparation: Swell Sephadex LH-20 resin in methanol for at least 3 hours and pack it into a column. Equilibrate the column with methanol.
-
Sample Application: Dissolve the partially purified flavonoid fraction from the previous step in a minimal amount of methanol and apply it to the column.
-
Elution: Elute the column with methanol as the mobile phase.[1][10] Collect fractions and monitor using TLC or HPLC.
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them.
| Stage | Parameter | Value/Condition | Purity Increase | Reference |
| Macroporous Resin | Resin Type | AB-8 | 5-fold increase in flavonoid purity | [7] |
| Elution Solvent | 60% Ethanol | [9] | ||
| Sephadex LH-20 | Stationary Phase | Sephadex LH-20 | Further purification | [1][10] |
| Mobile Phase | Methanol | [1][10] |
Stage 3: High-Resolution Purification
The final stages of purification utilize advanced chromatographic techniques to isolate this compound to a high degree of purity.
3.3.1. Protocol for High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: Select a suitable two-phase solvent system. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water in various ratios (e.g., 0.7:4:0.8:4, v/v/v/v).[11] The partition coefficient (K) for the target compound should ideally be between 0.5 and 2.0.
-
HSCCC Operation:
-
Fill the column entirely with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while rotating the column at a set speed (e.g., 850 rpm).[5][12]
-
Once hydrodynamic equilibrium is reached, inject the sample dissolved in a mixture of the two phases.
-
-
Fraction Collection: Continuously monitor the effluent at a suitable wavelength (e.g., 254 nm) and collect the peak fractions corresponding to this compound.
3.3.2. Protocol for Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[6]
-
Gradient Elution: Develop a gradient elution method that provides good separation of the target compound from any remaining impurities. An example gradient could be 5-15% acetonitrile over 10 minutes, then 15-20% over 5 minutes.[6]
-
Purification: Inject the HSCCC-purified fraction onto the preparative HPLC system. Collect the peak corresponding to this compound.
-
Final Product: Evaporate the solvent from the collected fraction to obtain the pure compound. Assess the purity using analytical HPLC. Purity of over 95% is often achievable.[11]
| Stage | Parameter | Value/Condition | Final Purity | Reference |
| HSCCC | Solvent System | n-hexane-ethyl acetate-methanol-water (e.g., 0.7:4:0.8:4) | >90% | [11] |
| Flow Rate | 2.0 mL/min | [5] | ||
| Rotational Speed | 850 rpm | [12] | ||
| Preparative HPLC | Column | Reversed-phase C18 | >95% | [6][11] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) | [6] |
Visualizing Chromatographic Separation
The logical relationship in a multi-step chromatographic purification can be illustrated as follows:
Caption: Logical flow of chromatographic steps for purification.
Conclusion
The purification of this compound from crude plant extracts is a meticulous process that requires a combination of extraction and chromatographic techniques. The protocols outlined in this guide provide a robust framework for isolating this compound with high purity. Researchers can adapt these methods based on the specific plant matrix and available instrumentation to achieve optimal results for their drug discovery and development endeavors.
References
- 1. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review [ouci.dntb.gov.ua]
- 2. Flavonol glycosides from Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Flavonoid Content During the Growth and Floral Development of Calendula officinalis L. [jove.com]
- 4. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Separation of Flavonoids and Purification of Chlorogenic Acid from Bamboo Leaves Extraction Residues by Combination of Macroporous Resin and High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Calendoflavobioside 5-O-glucoside Extraction
Welcome to the technical support center for flavonoid extraction. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of Calendoflavobioside 5-O-glucoside from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: As a flavonoid glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective for its extraction. The most commonly used and effective solvents are aqueous mixtures of ethanol (B145695) or methanol (B129727).[1] Adding water to ethanol can improve extraction efficiency by increasing the permeability of the plant matrix and enhancing mass transfer.[2] Studies have shown that ethanol concentrations between 35-90% are effective, with the optimal concentration depending on the specific plant material.[2][3] For a greener alternative, Natural Deep Eutectic Solvents (NADES) have also shown promise.[2][4]
Q2: How does temperature affect the extraction yield and stability of the compound?
A2: Temperature is a critical factor. Increasing the temperature generally enhances extraction yield by decreasing solvent viscosity and increasing the solubility and diffusion rate of the target compound.[2][5] However, flavonoid glycosides can be thermolabile, meaning they can degrade at high temperatures.[5][6] It is crucial to find an optimal temperature that maximizes extraction without causing significant degradation. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can achieve high yields at lower temperatures or with significantly shorter heating times, thus minimizing thermal degradation.[7][8]
Q3: What is the optimal particle size for the plant material?
A3: Reducing the particle size of the plant material increases the surface area available for contact with the solvent, which generally leads to more efficient extraction.[6] A particle size smaller than 0.5 mm is often considered optimal for maximizing yield.[6] Grinding the dried plant material into a fine powder is a recommended preparatory step.[6]
Q4: Should I use fresh or dried plant material for extraction?
A4: While fresh plant material can be used, dried material is often preferred for consistency and easier handling.[6] However, the drying process itself is critical. High-temperature drying can degrade thermally unstable compounds like acylated flavonoid glycosides.[6] If using dried material, it is advisable to use a low-temperature drying method (e.g., air drying, freeze-drying) to preserve the integrity of the target compound.
Q5: How does the pH of the solvent impact extraction efficiency?
A5: The pH of the extraction solvent can significantly influence the yield. Several studies suggest that acidic conditions (pH 2.5 - 3.5) tend to increase the recovery of flavonoids.[2] An acidic medium can help to break down cell walls and improve the stability of the flavonoid structure, leading to higher extraction yields.[2]
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound.
Problem: Low Extraction Yield
If you are experiencing lower-than-expected yields, consider the following causes and solutions.
dot
Caption: Troubleshooting logic for addressing low extraction yields.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | Flavonoid glycosides are polar. Ensure you are using a polar solvent system. An aqueous ethanol (e.g., 60-80%) or methanol solution is typically effective.[3][9] Experiment with different ethanol-to-water ratios to find the optimal polarity. |
| Sub-optimal Parameters | Systematically optimize key parameters such as temperature, extraction time, and solid-to-liquid ratio. Use a Design of Experiments (DoE) approach like Response Surface Methodology (RSM) for efficient optimization.[10][11] |
| Inefficient Cell Disruption | The target compound may be trapped within the plant cells. Ensure the plant material is finely ground.[6] Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which actively disrupt cell walls.[8][12] Enzyme-assisted extraction can also be used to break down the cell matrix before solvent extraction.[13] |
| Insufficient Solvent Volume | If the solid-to-liquid ratio is too low, the solvent may become saturated before all the target compound is extracted. Increase the solvent volume (e.g., from 1:10 to 1:30 g/mL) to ensure complete extraction.[2][3] |
Problem: Degradation of Target Compound
If analysis shows the presence of degradation products, consider these factors.
| Possible Cause | Recommended Solution |
| Excessive Temperature | High temperatures can cause thermal degradation of flavonoid glycosides.[5] Reduce the extraction temperature. Alternatively, use MAE or UAE, which can achieve high efficiency with shorter exposure to heat, thereby minimizing degradation.[2][14] |
| Prolonged Extraction Time | Long extraction times, especially when combined with heat, increase the risk of degradation. Modern methods like UAE and MAE can reduce extraction times from hours to minutes.[15][16] |
| Oxidation | The presence of oxygen can lead to oxidative degradation. Consider performing the extraction under a nitrogen atmosphere to protect the compound.[5] |
Comparison of Extraction Techniques
Modern extraction techniques offer significant advantages over conventional methods in terms of efficiency, time, and solvent consumption.
| Extraction Method | Typical Solvents | Temp. Range | Typical Time | Advantages | Disadvantages |
| Ultrasound-Assisted (UAE) | Ethanol/Water, Methanol/Water | 25-60°C | 15-50 min | Fast, high efficiency, reduced thermal degradation, lower solvent use.[7][12] | Requires specialized equipment; localized high temperatures can occur at bubble collapse sites. |
| Microwave-Assisted (MAE) | Ethanol/Water, Water | 50-80°C | 5-15 min | Very fast, high yield, reduced solvent use, uniform heating.[8][15][16] | Requires microwave-transparent vessels; risk of localized overheating if not controlled.[2] |
| Pressurized Liquid (PLE) | Ethanol/Water | 60-200°C | 5-25 min | Fast, automated, requires less solvent, high efficiency.[5] | High initial equipment cost; high temperatures can degrade thermolabile compounds.[5] |
| Conventional (Maceration/Soxhlet) | Ethanol, Methanol | 25-80°C | 2-48 hours | Simple setup, low equipment cost.[17] | Time-consuming, requires large solvent volumes, potential for thermal degradation with Soxhlet.[17][18] |
Experimental Protocols
Here are baseline protocols for modern extraction techniques. These should be optimized for your specific plant material.
dot
Caption: General workflow for extraction and analysis.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation: Weigh 1 g of finely ground, dried plant material and place it into a 50 mL flask.
-
Solvent Addition: Add 30 mL of 70% aqueous ethanol (a 1:30 solid-to-liquid ratio).[3][4]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Sonicate at a power of 300 W for 30-40 minutes at a controlled temperature of 40-50°C.[4][19]
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes or filter it through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collection: Collect the supernatant (the liquid extract). For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation: Place 1 g of finely ground, dried plant material into a microwave-safe extraction vessel.
-
Solvent Addition: Add 30 mL of 80% aqueous ethanol (a 1:30 solid-to-liquid ratio).[15][16]
-
Extraction: Seal the vessel and place it in the microwave extractor. Set the microwave power to 400-500 W and the temperature to 60°C. Irradiate for 10-15 minutes.[13][16]
-
Cooling: Allow the vessel to cool to room temperature before opening.
-
Separation: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archive.sciendo.com [archive.sciendo.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of Oleuropein and Luteolin-7-O-Glucoside Extraction from Olive Leaves by Ultrasound-Assisted Technology | MDPI [mdpi.com]
Technical Support Center: Overcoming Calendoflavobioside 5-O-glucoside Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Calendoflavobioside 5-O-glucoside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a flavone (B191248) glycoside, a type of natural phenolic compound.[1][2] Like many flavonoids, it possesses potential biological activities that are of interest in pharmaceutical research. However, poor aqueous solubility is a common characteristic of flavonoids, which can limit their bioavailability and therapeutic potential.[3][4][5] Addressing solubility is a critical step in experimental design and drug development to ensure accurate and reproducible results.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out" of solution. While this compound is soluble in organic solvents like DMSO, the introduction of this stock solution into an aqueous buffer dramatically increases the polarity of the solvent mixture.[6] This change can cause the compound, which is poorly soluble in water, to precipitate out of the solution.[6]
Q3: What is the known solubility of this compound?
Q4: Are there any general strategies to improve the solubility of flavonoid glycosides like this compound?
A4: Yes, several techniques can be employed to enhance the aqueous solubility of flavonoid glycosides. These include the use of co-solvents, pH adjustment, complexation with cyclodextrins, the formation of solid dispersions, and the use of surfactants.[3][4][8][9] Additionally, nanotechnology approaches like nanoemulsions and nanohydrogels are emerging as effective methods.[4][10]
Troubleshooting Guide
Issue 1: Initial Dissolution Failure in Aqueous Buffer
If you are unable to dissolve this compound directly in your aqueous buffer, follow this troubleshooting workflow.
Caption: Initial dissolution workflow for this compound.
Issue 2: Precipitation Upon Dilution of DMSO Stock
When your DMSO stock solution of this compound precipitates upon addition to an aqueous buffer, consider the following strategies.
Methodologies and Experimental Protocols
1. Co-Solvent System
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare your aqueous buffer.
-
Instead of adding the DMSO stock directly to the full volume of the buffer, add a small amount of a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to the buffer first.
-
Slowly add the DMSO stock solution to the buffer/co-solvent mixture while vortexing to ensure rapid mixing.[6]
-
The final concentration of organic solvents should be kept to a minimum and be consistent across all experiments.
-
2. pH Adjustment
-
Protocol:
-
Determine if this compound has ionizable groups. As a flavonoid, it contains phenolic hydroxyl groups, which are weakly acidic.
-
Prepare your aqueous buffer and measure its initial pH.
-
Slowly add a basic solution (e.g., 0.1 M NaOH) to your buffer to incrementally increase the pH.
-
At each pH point, attempt to dissolve the this compound or add the DMSO stock.
-
Monitor for improved solubility at higher pH values. Be mindful of the pH stability of your compound and the requirements of your experiment.
-
3. Use of Surfactants
-
Protocol:
-
Select a biocompatible surfactant such as Tween® 80 or Polysorbate 80.
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the this compound DMSO stock to the surfactant-containing buffer. The surfactant micelles can encapsulate the poorly soluble compound, increasing its apparent solubility.[9]
-
4. Complexation with Cyclodextrins
-
Protocol:
-
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[3]
-
Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Add the this compound to the cyclodextrin solution and stir for an extended period (e.g., 24 hours) to allow for complex formation.
-
Quantitative Data Summary
The following table summarizes solubility enhancement strategies and provides general guidance on starting concentrations.
| Method | Reagent | Typical Starting Concentration | Notes |
| Co-Solvent | Ethanol, PEG 300/400 | 1-10% (v/v) | Ensure final solvent concentration is non-toxic to cells and does not interfere with the assay. |
| pH Adjustment | NaOH, HCl | Adjust to pH 7.5-9.0 | Monitor compound stability at different pH values. Flavonoids can be unstable at high pH. |
| Surfactant | Tween® 80, Polysorbate 80 | 0.1-1% (v/v) | Ensure the surfactant does not interfere with biological assays. |
| Complexation | HP-β-Cyclodextrin | 1-10% (w/v) | May require longer incubation times for complex formation. |
Advanced Strategies
For persistent solubility issues, more advanced formulation strategies may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calendoflavobioside | C27H30O16 | CID 14034827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gentaur.com [gentaur.com]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Calendoflavobioside 5-O-glucoside under different pH and temperature conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calendoflavobioside 5-O-glucoside. The information provided herein is based on the general stability of flavonol glycosides and related compounds, as direct stability data for this compound is limited. Experimental conditions should be optimized for your specific application.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Color changes in solutions of flavonoid glycosides are often indicative of degradation. The stability of these compounds is significantly influenced by factors such as pH, temperature, and exposure to light and oxygen. At alkaline pH, for instance, flavonoids can undergo structural rearrangements leading to changes in color and eventual degradation.
Q2: I am observing a loss of my compound during storage. What are the optimal storage conditions?
A2: For long-term stability, it is recommended to store this compound as a solid in a cool, dark, and dry place. If you need to store it in solution, prepare the solution fresh and use it immediately. If short-term storage in solution is necessary, use an acidic buffer (pH < 6), store at low temperatures (e.g., 4°C or -20°C), and protect from light.
Q3: I am seeing multiple peaks in my HPLC analysis after incubating my sample at a higher temperature. What are these peaks?
A3: The appearance of new peaks in your chromatogram following incubation at elevated temperatures suggests thermal degradation of this compound. A primary degradation pathway for flavonoid glycosides is the cleavage of glycosidic bonds, which would release the sugar moieties and the aglycone (the non-sugar part). The additional peaks could correspond to these degradation products.
Q4: How does pH affect the stability of this compound?
A4: Generally, flavonoid glycosides are more stable in acidic conditions (pH 3-6) and are susceptible to degradation in neutral to alkaline conditions (pH ≥ 7). This is due to the increased ionization of the hydroxyl groups on the flavonoid backbone at higher pH, which can lead to oxidative degradation and rearrangement reactions.
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
-
Possible Cause: Inaccurate pH of buffer solutions, temperature fluctuations, or variability in sample preparation.
-
Solution:
-
Calibrate the pH meter before preparing buffers.
-
Use a calibrated incubator or water bath to ensure consistent temperature.
-
Ensure precise and consistent sample preparation techniques, including accurate pipetting and consistent timing of sample collection.
-
Issue: Rapid degradation of the compound across all experimental conditions.
-
Possible Cause: The initial sample may have been compromised, or the analytical method is not suitable for detecting the compound.
-
Solution:
-
Analyze a fresh, well-characterized standard of this compound to confirm the performance of your analytical method and the integrity of your starting material.
-
Verify the detection wavelength used in your HPLC method is appropriate for this compound.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound under Different pH Conditions
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Dilute the stock solution with each buffer to a final concentration suitable for your analytical method.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C) and protect them from light.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation kinetics.
Protocol for Assessing the Stability of this compound under Different Temperature Conditions
-
Sample Preparation: Prepare a solution of this compound in a buffer of a specific pH where the compound shows reasonable stability (e.g., pH 4).
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
Sampling: At various time points, remove a vial from each temperature and cool it down to stop the degradation.
-
Analysis: Analyze the samples by HPLC to quantify the remaining this compound.
-
Data Analysis: Determine the degradation rate constant at each temperature and use the Arrhenius equation to calculate the activation energy of the degradation reaction.
Data Presentation
Table 1: Hypothetical Degradation of a Flavonol Glycoside at 60°C under Various pH Conditions
| pH | Incubation Time (hours) | Remaining Compound (%) | Primary Degradation Products |
| 3.0 | 24 | ~95% | Minimal degradation |
| 5.0 | 24 | ~85% | Aglycone, sugar moieties |
| 7.0 | 24 | ~40% | Aglycone, sugar moieties, further degradation products |
| 9.0 | 24 | <10% | Complex mixture of degradation products |
Note: This data is illustrative for a typical flavonol glycoside and should be confirmed experimentally for this compound.
Table 2: Hypothetical Half-life of a Flavonol Glycoside at Different Temperatures at pH 4.0
| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-life (t½, hours) |
| 25 | 0.002 | 346.5 |
| 40 | 0.015 | 46.2 |
| 60 | 0.110 | 6.3 |
| 80 | 0.750 | 0.9 |
Note: This data is illustrative for a typical flavonol glycoside and should be confirmed experimentally for this compound.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathway of this compound.
Troubleshooting peak tailing for Calendoflavobioside 5-O-glucoside in reverse-phase HPLC.
Technical Support Center: Reverse-Phase HPLC Analysis of Flavonoid Glycosides
Topic: Troubleshooting Peak Tailing for Calendoflavobioside 5-O-glucoside
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals experiencing peak tailing with this compound, a flavone (B191248) glycoside, in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing for a flavonoid glycoside like this compound?
Peak tailing for polar, ionizable compounds like flavonoid glycosides in RP-HPLC is typically caused by secondary chemical interactions with the stationary phase.[1][2] The most common culprits include:
-
Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar hydroxyl groups on the analyte and acidic residual silanol groups (Si-OH) on the silica-based stationary phase.[3][4] These interactions create a secondary, undesirable retention mechanism that leads to tailing.
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the analyte's phenolic groups and the column's silanol groups.[5] If the pH is not optimized to suppress the ionization of one or both, peak tailing is likely.[6][7] For phenolic compounds, a mobile phase pH between 2.5 and 3.5 is often recommended to keep both the analyte and silanols in a neutral, protonated state.[6][8]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[9]
-
Trace Metal Contamination: Metals within the silica (B1680970) matrix of the column can chelate with the analyte, causing peak tailing.[1]
Q2: My chromatogram shows tailing for all peaks, not just this compound. What does this suggest?
When all peaks in a chromatogram exhibit tailing, the issue is likely systemic or mechanical rather than chemical.[10] You should investigate:
-
Column Void or Collapse: A void at the column inlet or a collapse of the packed bed can create turbulent flow paths, causing band broadening and symmetrical tailing for all analytes.[10][11] This can result from pressure shocks or operating the column outside its recommended pH range.[10]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or improperly seated fittings between the injector, column, and detector, can cause all peaks to tail.[9][11] Earlier eluting peaks are often more affected.[11]
Troubleshooting Guides
Guide 1: How to Mitigate Peak Tailing Caused by Secondary Silanol Interactions
Secondary interactions are the most frequent cause of peak tailing for polar analytes.[6] Use the following logical workflow to diagnose and resolve the issue.
Data Presentation: Mobile Phase Additives to Reduce Tailing
Adjusting the mobile phase is a powerful first step. The addition of an acidic modifier is highly effective at suppressing silanol ionization.[3]
| Additive | Typical Concentration | pKa | Key Considerations |
| Formic Acid | 0.05 - 0.2% (v/v) | 3.75 | Volatile and MS-friendly. Good for general-purpose use.[11] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | 0.5 | Strong acid, very effective at suppressing silanol interactions. Can cause ion suppression in MS and may be difficult to remove from the column. |
| Ammonium Formate/Acetate | 10 - 20 mM | 3.75/4.76 | Provides buffering capacity to maintain a stable pH.[12] MS-compatible. Helps reduce silanol interactions by competing for active sites.[12] |
| Triethylamine (TEA) | 20 - 50 mM | 10.75 | A traditional "sacrificial base" that preferentially interacts with silanols.[1] Less common with modern high-purity columns and not MS-friendly. |
Experimental Protocols
Protocol 1: Systematic Column Cleaning and Regeneration
If you suspect column contamination is causing peak tailing, a systematic wash procedure can restore performance. Always disconnect the column from the detector during washing.
Objective: To remove strongly retained polar and non-polar contaminants from a C18 column.
Materials:
-
HPLC-grade Water
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Hexane (or other non-polar solvent compatible with your column)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC system
Procedure:
-
Initial State: Begin with the column in its typical mobile phase (e.g., Water/Acetonitrile).
-
Flush with Aqueous Buffer: If your mobile phase contained a buffer, flush the column with at least 10 column volumes of HPLC-grade water (without buffer) to remove salts and prevent precipitation.
-
Polar Contaminant Removal:
-
Set the flow rate to 50% of the analytical flow rate.
-
Flush the column in the forward direction with 10-20 column volumes of 100% Isopropanol.
-
-
Non-Polar Contaminant Removal:
-
Important: Ensure your column is compatible with strong non-polar solvents. Check the manufacturer's guidelines.
-
Flush the column in the reverse direction with 10-20 column volumes of Hexane. Reversing the flow helps dislodge particulates from the inlet frit.
-
-
Intermediate Flush:
-
Flush the column in the reverse direction with 10-20 column volumes of Isopropanol to remove the Hexane.
-
-
Re-equilibration:
-
Return the column to the forward flow direction.
-
Flush with 10 column volumes of your initial mobile phase (e.g., 50:50 ACN/Water).
-
Allow the column to equilibrate fully (at least 20-30 minutes) until the baseline is stable before re-injecting your standard.
-
Disclaimer: The information provided is for guidance purposes. Always consult your HPLC system and column manufacturer's documentation for specific recommendations and compatibility information.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. hplc.eu [hplc.eu]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. it.restek.com [it.restek.com]
Technical Support Center: Optimization of Supercritical Fluid Extraction for Calendoflavobioside 5-O-glucoside
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the supercritical fluid extraction (SFE) of Calendoflavobioside 5-O-glucoside from Calendula officinalis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is Supercritical Fluid Extraction (SFE) a suitable method for extracting this compound?
A1: Supercritical Fluid Extraction (SFE), particularly with carbon dioxide (SC-CO2), is considered a green and efficient extraction technique. For a thermally sensitive and polar compound like this compound, SFE offers several advantages:
-
Mild Operating Temperatures: SFE can be performed at temperatures low enough (e.g., 40-60°C) to prevent the thermal degradation of the glycosidic bond.[1]
-
High Selectivity: By tuning the density of the supercritical fluid through changes in pressure and temperature, the selectivity for specific compounds can be enhanced.
-
Solvent-Free Extract: Supercritical CO2 is a gas at ambient conditions, which simplifies its removal from the extract, resulting in a solvent-free final product.
-
Environmentally Friendly: CO2 is non-toxic, non-flammable, and readily available.
Q2: Is pure supercritical CO2 effective for extracting this compound?
A2: No, pure supercritical CO2 is a non-polar solvent and has limited solvating power for polar compounds like flavonoid glycosides.[1][2] To effectively extract this compound, a polar co-solvent (modifier) must be added to the supercritical CO2 to increase its polarity and solvating strength for polar analytes.[1]
Q3: What are the most common co-solvents used for extracting flavonoid glycosides with SFE?
A3: The most common co-solvents for extracting polar compounds like flavonoid glycosides are short-chain alcohols such as ethanol (B145695) and methanol (B129727).[1][3] Ethanol is often preferred due to its lower toxicity, making it suitable for applications in the pharmaceutical and food industries.[4] Aqueous mixtures of these alcohols (e.g., 70% ethanol in water) can also be effective.[4][5]
Q4: What is the typical range of operating parameters (pressure, temperature, co-solvent concentration) for SFE of flavonoid glycosides?
A4: The optimal conditions depend on the specific compound and matrix. However, for flavonoid glycosides from plant materials, typical ranges are:
-
Pressure: 150 - 350 bar. Higher pressures generally increase the density of the fluid, enhancing its solvating power.[1]
-
Temperature: 40 - 80°C. Temperature has a dual effect: it can increase the vapor pressure of the analyte, but decrease the solvent density.[1]
-
Co-solvent Concentration: 5 - 20% (v/v). The concentration of the co-solvent is a critical parameter for extracting polar compounds.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Insufficient polarity of the supercritical fluid. | Increase the percentage of the polar co-solvent (e.g., ethanol). Consider using an aqueous ethanol mixture (e.g., 70% ethanol) as a co-solvent.[4][5] |
| Sub-optimal pressure and temperature. | Systematically vary the pressure and temperature to find the optimal density for solubilizing the target compound. An increase in pressure at a constant temperature generally increases solubility.[1] | |
| Inefficient mass transfer. | Ensure the plant material is ground to an appropriate particle size (typically 0.3-1 mm) to increase surface area.[7] Too fine a powder can lead to channeling and blockages. | |
| Extraction time is too short. | Increase the dynamic extraction time to ensure complete elution of the analyte. | |
| Co-extraction of Undesired Compounds (e.g., lipids, chlorophyll) | Operating conditions are not selective enough. | Employ a sequential extraction strategy. First, use pure supercritical CO2 at lower pressures to remove non-polar compounds. Then, introduce the polar co-solvent to extract the flavonoid glycosides. |
| Equipment Blockage (e.g., at the restrictor) | Precipitation of the extract due to a rapid drop in pressure and temperature. | Heat the restrictor or outlet valve to prevent freezing and precipitation. Optimize the depressurization rate to allow for controlled precipitation in the collection vessel. |
| Co-extraction of water from the plant material, which then freezes. | Ensure the raw material is adequately dried (moisture content of 5-10%) before extraction.[7] | |
| Inconsistent Results | Inhomogeneous packing of the extraction vessel. | Ensure the ground plant material is packed uniformly in the extraction vessel to avoid channeling of the supercritical fluid. |
| Fluctuations in pressure and temperature. | Verify the stability and accuracy of the SFE system's pressure and temperature controllers. | |
| Variation in the raw material. | Use a homogenized batch of plant material for all experiments to ensure consistency. |
Experimental Protocols
Supercritical Fluid Extraction (SFE) of this compound
This protocol is a general guideline and should be optimized for your specific equipment and research goals.
Materials and Equipment:
-
Dried and powdered Calendula officinalis flowers (particle size 0.3-1 mm).
-
Supercritical Fluid Extractor with a high-pressure pump, extraction vessel, and collection system.
-
Supercritical fluid grade CO2.
-
HPLC-grade ethanol.
Procedure:
-
Sample Preparation: Dry the Calendula officinalis flowers to a moisture content of 5-10%. Grind the dried flowers to a uniform particle size.
-
Loading the Extractor: Accurately weigh a known amount of the ground plant material and load it into the extraction vessel.
-
Setting SFE Parameters:
-
Pressure: 200 - 350 bar
-
Temperature: 40 - 60°C
-
CO2 Flow Rate: 2 - 5 g/min
-
Co-solvent (Ethanol): 10 - 20% (v/v)
-
-
Extraction Process:
-
Static Extraction: Pressurize the system with CO2 and the co-solvent and allow it to equilibrate with the sample for a set period (e.g., 30 minutes) without any outflow.
-
Dynamic Extraction: Open the outlet valve and begin the flow of the supercritical fluid through the sample. Collect the extract in a suitable vial.
-
-
Extract Collection: The extract is collected by depressurizing the fluid in the collection vessel, causing the this compound to precipitate.
-
Analysis: Quantify the amount of this compound in the extract using HPLC-DAD.
HPLC-DAD Quantification of this compound
Instrumentation and Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the maximum absorbance of flavonoid glycosides (typically around 280 nm and 350 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard (if available) or a well-characterized flavonoid glycoside standard in methanol. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the SFE extract in methanol and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time and UV spectrum compared to the standard. Quantify the amount using the calibration curve.
Data Presentation
Table 1: Influence of SFE Parameters on the Yield of Flavonoid Glycosides (Hypothetical Data)
| Run | Pressure (bar) | Temperature (°C) | Co-solvent (Ethanol, %) | Yield of this compound (mg/g of dry material) |
| 1 | 200 | 40 | 10 | 1.2 |
| 2 | 300 | 40 | 10 | 1.8 |
| 3 | 200 | 60 | 10 | 1.5 |
| 4 | 300 | 60 | 10 | 2.1 |
| 5 | 200 | 40 | 20 | 2.5 |
| 6 | 300 | 40 | 20 | 3.5 |
| 7 | 200 | 60 | 20 | 2.9 |
| 8 | 300 | 60 | 20 | 4.2 |
| 9 | 250 | 50 | 15 | 3.1 |
Mandatory Visualization
Caption: Workflow for the supercritical fluid extraction and analysis of this compound.
References
- 1. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. co2extractionmachine.com [co2extractionmachine.com]
How to prevent the degradation of Calendoflavobioside 5-O-glucoside during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Calendoflavobioside 5-O-glucoside to prevent its degradation.
Troubleshooting Guides
Issue: Degradation of this compound observed during storage.
Possible Causes and Solutions
Several factors can contribute to the degradation of this compound. The following table summarizes potential causes and recommended actions to mitigate degradation.
| Potential Cause | Recommended Action | Expected Outcome |
| Improper Storage Temperature | Store at or below -20°C for long-term storage. For short-term storage (up to 1 week), 4°C is acceptable. Avoid repeated freeze-thaw cycles. | Reduced rate of hydrolytic and oxidative degradation. |
| Exposure to Light | Store the compound in a light-protecting vial (e.g., amber glass) and in a dark environment. | Minimized photodegradation. Flavonoids are susceptible to degradation upon exposure to UV and visible light[1][2]. |
| Presence of Oxygen | Store under an inert atmosphere (e.g., argon or nitrogen). If not possible, ensure the container is tightly sealed. | Decreased oxidative degradation. Oxygen can accelerate the degradation of flavonoids[1][2][3]. |
| Inappropriate pH of Solvent | If in solution, maintain a slightly acidic pH (around 5-6). Flavonoids are generally more stable in acidic conditions and can degrade at physiological or alkaline pH[4]. | Slower degradation in solution. |
| Contamination with Metal Ions | Use high-purity solvents and store in containers that do not leach metal ions. Consider the use of a chelating agent like EDTA in solutions if metal ion contamination is suspected. | Prevention of metal-catalyzed oxidation. |
| Microbial Contamination | If in solution for extended periods, use sterile solvents and consider sterile filtration. | Prevention of microbial-mediated degradation. |
Quantitative Data on Storage Conditions
The following table provides hypothetical stability data for this compound under various storage conditions, based on general trends observed for flavonoid glycosides[1][5][6].
| Storage Condition | Temperature (°C) | Atmosphere | Light Condition | Purity after 6 months (%) |
| Optimal | -20 | Inert (Argon) | Dark | >98% |
| Sub-optimal 1 | 4 | Air | Dark | 90-95% |
| Sub-optimal 2 | 25 | Air | Dark | 70-80% |
| Sub-optimal 3 | 25 | Air | Light | <60% |
| Sub-optimal 4 | -20 | Air | Dark | 95-98% |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific studies on this compound are limited, the primary degradation pathways for flavonoid glycosides typically involve hydrolysis of the glycosidic bonds and oxidation of the flavonoid backbone[7]. Hydrolysis can be catalyzed by acids, bases, or enzymes, leading to the loss of the sugar moieties. The flavonoid aglycone is often less stable than its glycoside form[8]. Oxidation can be triggered by light, heat, oxygen, and metal ions, leading to the formation of various degradation products[3][9].
Q2: How can I monitor the stability of my this compound sample?
A2: The stability of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the parent compound and the appearance of new peaks over time indicate degradation.
Q3: What are the best practices for handling this compound during experiments?
A3: To minimize degradation during experimental use, it is recommended to:
-
Prepare solutions fresh for each experiment.
-
If a stock solution must be stored, aliquot it into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.
-
Use high-purity solvents and degas them to remove dissolved oxygen.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Work quickly and keep the compound and its solutions on ice when not in use.
Q4: Can I store this compound in a DMSO solution?
A4: Yes, DMSO is a common solvent for flavonoids. For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C in small aliquots. However, be aware that DMSO can absorb water from the atmosphere, which may affect the stability of the compound over time. Ensure the vial is tightly sealed.
Experimental Protocols
Protocol: Stability Testing of this compound
This protocol outlines a method for assessing the stability of this compound under different storage conditions.
1. Materials:
- This compound
- HPLC-grade methanol (B129727) and water
- Formic acid (or other suitable modifier for HPLC)
- Light-protecting (amber) and clear glass vials
- Inert gas (argon or nitrogen)
- Temperature-controlled chambers/refrigerators/freezers
- HPLC system with a C18 column and UV detector
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
- Aliquot the stock solution into different sets of vials (amber and clear).
- For samples to be stored under an inert atmosphere, gently bubble argon or nitrogen through the solution for 1-2 minutes before sealing the vial.
- Place the vials in their respective storage conditions (e.g., -20°C dark, 4°C dark, 25°C dark, 25°C light).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove one vial from each storage condition.
- Allow the sample to come to room temperature.
- Analyze the sample by HPLC. A typical mobile phase for flavonoid analysis is a gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B)[8].
- Monitor the peak area of this compound and any new peaks that appear.
3. Data Analysis:
- Calculate the percentage of the initial this compound remaining at each time point for each condition.
- Plot the percentage remaining versus time to determine the degradation kinetics. For many flavonoids, degradation follows first-order kinetics[3][4].
Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Calendoflavobioside 5-O-glucoside by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Calendoflavobioside 5-O-glucoside. Our aim is to help you mitigate matrix effects and resolve common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a large, polar flavone (B191248) glycoside. Its analysis by LC-MS/MS can be challenging due to its susceptibility to matrix effects, potential for in-source fragmentation, and the possibility of co-eluting with structurally similar compounds from complex matrices like plant extracts or biological fluids.[1][2] These factors can negatively impact the accuracy, sensitivity, and reproducibility of quantitative analyses.
Q2: What are the most common causes of matrix effects in the analysis of this compound?
Matrix effects, which manifest as ion suppression or enhancement, are a primary concern. They are typically caused by co-eluting endogenous or exogenous compounds from the sample matrix that interfere with the ionization of this compound in the mass spectrometer's ion source.[1][3][4] For plant-derived samples, common interferences include other flavonoids, lipids, and salts.
Q3: How can I minimize matrix effects during my analysis?
There are several strategies to effectively minimize matrix effects:
-
Thorough Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly clean up the sample by removing a large portion of interfering compounds.[1][5]
-
Optimized Chromatographic Separation: Fine-tuning the HPLC/UPLC method to achieve baseline separation of this compound from matrix components is crucial.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, although this may also lower the analyte signal.
-
Use of Internal Standards: A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[5]
Q4: I am observing poor peak shape for this compound. What could be the cause and how can I fix it?
Poor peak shape (e.g., tailing or fronting) can be attributed to several factors:
-
Inappropriate Mobile Phase pH: For acidic flavonoids, using a mobile phase with a low pH (e.g., containing 0.1-0.2% formic acid) can improve peak shape.[1][6]
-
Injection Solvent Mismatch: Ensure the injection solvent is compatible with the initial mobile phase conditions to prevent peak distortion.
-
Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or sample concentration.
-
Column Degradation: Over time, column performance can degrade. If other troubleshooting steps fail, consider replacing the analytical column.[3]
Q5: My signal intensity for this compound is low or highly variable. What troubleshooting steps should I take?
Low or inconsistent signal intensity can be due to:
-
Ion Suppression: This is a common manifestation of matrix effects. A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. Improving sample cleanup or chromatographic separation is key to resolving this.[1]
-
Suboptimal MS Parameters: It is essential to optimize ion source parameters, such as gas flows, temperatures, and voltages, specifically for this compound.[5]
-
In-source Fragmentation: This compound may be susceptible to breaking apart in the ion source before detection. This can be controlled by optimizing the fragmentor or capillary exit voltage.
-
Analyte Degradation: Confirm the stability of this compound throughout your sample preparation and analysis workflow.[7]
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Matrix Effects
This guide provides a step-by-step approach to identifying and mitigating matrix effects.
Guide 2: Optimizing Signal Intensity
Use this guide to address issues of low or inconsistent signal for this compound.
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Plant Material
This protocol is a general guideline and may require optimization for your specific plant matrix.
-
Sample Homogenization:
-
Grind the plant material to a fine powder using a mortar and pestle, potentially with liquid nitrogen.
-
-
Extraction:
-
To 1 g of powdered sample, add 20 mL of 80% methanol.
-
Sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the flavonoid glycosides with 10 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.[1]
-
Protocol 2: Suggested LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrument and application.
-
LC System: HPLC or UPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
-
Mobile Phase A: Water with 0.1% formic acid[1]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[1]
-
Gradient: Start with a low percentage of mobile phase B, ramp up to elute the compound, and then re-equilibrate. A typical gradient might be 5-95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often more sensitive for flavonoids.[6]
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions will need to be determined by infusing a standard of this compound.
Data Presentation
Table 1: Typical Performance of SPE Cleanup for Flavonoid Glycosides
| Parameter | Typical Value | Reference |
| Recovery | 85 - 105% | [8] |
| Matrix Effect Reduction | > 70% | [5] |
| Reproducibility (RSD) | < 15% | [8] |
Table 2: Example Linearity and Sensitivity for a Flavonoid Glycoside Assay
| Parameter | Typical Value | Reference |
| Calibration Range | 1 - 1000 ng/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for accurate quantification of Calendoflavobioside 5-O-glucoside in complex mixtures.
Welcome to the Technical Support Center for the method refinement and accurate quantification of Calendoflavobioside 5-O-glucoside and related flavonoid glycosides in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your analytical challenges.
Disclaimer: Specific quantitative data and refined analytical methods for this compound are not extensively available in published literature. Therefore, the methodologies, data, and troubleshooting advice provided herein are based on established techniques for the analysis of structurally similar flavonoid glycosides. These guidelines are intended to serve as a robust starting point for developing and refining a specific method for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of flavonoid glycosides using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Q1: Why am I seeing poor peak shape (tailing or fronting) for my flavonoid glycoside peaks?
A1: Poor peak shape is a common issue that can significantly affect the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on C18 columns.
-
Solution 1: Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[1][2]
-
Solution 2: Lower pH: Operating the mobile phase at a lower pH (around 2.5-3.5) can also help to protonate silanol groups and reduce tailing.
-
Solution 3: Column Choice: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
-
Peak Fronting: This is typically a sign of column overload.
-
Solution 1: Reduce Sample Concentration: Dilute your sample and reinject.
-
Solution 2: Increase Column Capacity: Use a column with a larger internal diameter or a higher stationary phase loading.[3]
-
Q2: My retention times are shifting between injections. What could be the cause?
A2: Retention time instability can be caused by several factors related to the HPLC system and mobile phase.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.
-
Solution: Increase the equilibration time between runs to ensure the column chemistry is stable before the next injection.[3]
-
-
Cause 2: Mobile Phase Composition Changes: The composition of the mobile phase may be changing over time due to evaporation of volatile organic solvents or inconsistent mixing.
-
Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[4]
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the analytical column.[3]
-
Q3: I am observing low sensitivity or no peak at all for my target analyte.
A3: This issue can stem from problems with the sample, the HPLC system, or the detector.
-
Cause 1: Analyte Degradation: Flavonoid glycosides can be susceptible to degradation under certain conditions (e.g., exposure to light, high temperatures, or extreme pH).
-
Solution: Prepare samples fresh and store them in amber vials, protected from light and at a cool temperature.
-
-
Cause 2: Incorrect Wavelength Selection (for UV detection): The detector may not be set to the optimal wavelength for your analyte.
-
Solution: Determine the UV maximum of this compound (or a suitable standard) and set the detector to that wavelength. Diode array detectors (DAD) are useful for identifying the optimal wavelength.[1]
-
-
Cause 3: System Leaks: A leak in the system can lead to a loss of sample before it reaches the detector.
-
Solution: Systematically check all fittings and connections for any signs of leakage.[5]
-
Q4: How can I resolve co-eluting peaks in my complex plant extract?
A4: Complex mixtures like plant extracts often contain numerous compounds with similar polarities, leading to co-elution.[6]
-
Solution 1: Optimize the Gradient: Adjust the gradient slope and duration to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution.
-
Solution 2: Change Mobile Phase Solvents: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the selectivity of the separation.
-
Solution 3: Use a Different Column: Employing a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size can provide better resolution.
-
Solution 4: Tandem Mass Spectrometry (MS/MS): If chromatographic separation is not fully achievable, LC-MS/MS can be used to selectively quantify the target analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, even if it co-elutes with other compounds.[2][7]
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the quantification of flavonoid glycosides.
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE) for Cleanup
This protocol is recommended for cleaning up complex plant extracts to reduce matrix effects.
-
Materials:
-
Dried, powdered plant material
-
80% Methanol (HPLC grade)
-
Deionized water
-
C18 SPE cartridges
-
Vortex mixer, Centrifuge, and Nitrogen evaporator
-
-
Procedure:
-
Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% methanol and vortex for 1 minute.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction twice more on the plant residue and combine all supernatants.
-
Evaporate the combined extract to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 5 mL of deionized water.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the flavonoid glycosides with 10 mL of methanol.
-
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a starting point for the quantification of flavonoid glycosides.
-
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-80% B
-
30-35 min: 80% B
-
35-36 min: 80-10% B
-
36-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the UV absorbance maximum for the target analyte (e.g., 280 nm and 350 nm for general flavonoid screening).[8]
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound or a suitable analogue (e.g., rutin, isoquercitrin).[8]
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
-
Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices.
-
Instrumentation and Columns:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A faster gradient can be used compared to HPLC due to the higher resolution of UPLC.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Infuse a standard solution of the target analyte to determine the precursor ion ([M-H]⁻) and the most abundant and stable product ions.
-
For this compound (C₃₃H₄₀O₂₁), the precursor ion would be m/z 771.2. The specific product ions would need to be determined experimentally.
-
-
Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
Quantitative Data Summary
The following tables present representative data from method validation and quantification of flavonoid glycosides, which can serve as a benchmark for your experiments.
Table 1: Method Validation Parameters for Flavonoid Glycoside Quantification by HPLC-UV
| Parameter | Rutin | Isoquercitrin | Kaempferol-3-O-rutinoside |
| Linear Range (µg/mL) | 0.2 - 200 | 0.2 - 120 | 0.2 - 200 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOD (µg/mL) | 0.05 | 0.06 | 0.07 |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.21 |
| Intra-day Precision (RSD%) | < 2.0% | < 2.2% | < 2.5% |
| Inter-day Precision (RSD%) | < 3.5% | < 3.8% | < 4.0% |
| Accuracy (Recovery %) | 98.5 - 102.3% | 97.9 - 101.5% | 98.2 - 103.1% |
Data synthesized from representative studies on flavonoid glycoside analysis for illustrative purposes.
Table 2: Comparison of Extraction Methods for Total Flavonoid Glycoside Content
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Total Flavonoid Glycoside Yield (mg/g dry weight) |
| Maceration | 80% Methanol | 25 | 1440 | 15.2 ± 0.8 |
| Soxhlet Extraction | 80% Methanol | 65 | 360 | 20.5 ± 1.1 |
| Ultrasonic-Assisted Extraction | 80% Methanol | 40 | 60 | 25.8 ± 1.3 |
| Microwave-Assisted Extraction | 80% Methanol | 70 | 5 | 28.1 ± 1.5 |
Illustrative data to demonstrate the impact of extraction method refinement.
Visualizations
The following diagrams illustrate key workflows in the quantification of this compound.
Caption: General experimental workflow for flavonoid glycoside quantification.
Caption: Troubleshooting logic for common peak shape issues in HPLC.
References
- 1. scite.ai [scite.ai]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. eclass.uoa.gr [eclass.uoa.gr]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Improving the resolution of Calendoflavobioside 5-O-glucoside from isomeric flavonoids.
<_ ...>
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the chromatographic resolution of Calendoflavobioside 5-O-glucoside from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from its isomers?
A1: The main difficulty lies in the structural similarity of the isomers. Positional isomers of flavonoid glycosides, like those found in Calendula officinalis, often have nearly identical physicochemical properties, such as polarity, molecular weight, and UV absorbance maxima.[1][2] This results in very similar retention behavior on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, leading to peak co-elution or poor resolution.[1][3]
Q2: What is a recommended starting point for HPLC method development?
A2: A robust starting point for separating flavonoid glycoside isomers is RP-HPLC using a C18 column.[4][5][6] A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[1][5][7] Detection is commonly performed using a photodiode array (PDA) or UV detector at the flavonoid's maximum absorbance wavelengths (typically around 260 nm and 350 nm).[3][8]
Q3: Why is adding acid to the mobile phase important?
A3: Adding a small amount of acid, such as formic or acetic acid, to the mobile phase is crucial for several reasons. It suppresses the ionization of phenolic hydroxyl groups on the flavonoids and residual silanol (B1196071) groups on the silica-based stationary phase.[5][8] This minimizes undesirable secondary interactions that can lead to peak tailing and poor peak shape, thereby improving resolution.[8]
Q4: Can mass spectrometry (MS) alone distinguish between these isomers?
A4: Not always. While high-resolution mass spectrometry (HRMS) can confirm that the compounds are isomers by providing identical accurate masses, standard MS/MS fragmentation patterns can be very similar or identical, making differentiation challenging.[2][9][10] However, combining advanced chromatographic separation with MS/MS analysis can provide greater confidence in isomer identification.[10][11] In some cases, specific fragmentation patterns or the use of techniques like ion mobility spectrometry may help distinguish isomers.[12]
Troubleshooting Guide
This guide addresses common problems encountered during the separation of this compound and its isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Peak Co-elution | Inappropriate Mobile Phase: Incorrect organic solvent percentage or gradient slope.[1] | Optimize the Gradient: Decrease the gradient slope (i.e., make it shallower) to increase the separation time between closely eluting peaks. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. |
| Suboptimal Column Temperature: Temperature affects mobile phase viscosity and analyte-stationary phase interactions.[4] | Adjust Column Temperature: Systematically vary the column temperature (e.g., from 30°C to 45°C). An optimal temperature can improve efficiency and alter selectivity. A column oven is essential for stable results.[4][13] | |
| Incorrect Stationary Phase: The column chemistry may not be selective enough for the isomers. | Test Different Columns: If a standard C18 column is insufficient, consider columns with different selectivities, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase. | |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Free silanol groups on the silica (B1680970) packing interact with polar groups on the flavonoids.[8] | Acidify Mobile Phase: Ensure the mobile phase contains 0.1-0.2% formic or acetic acid to suppress silanol activity.[5][8] Use a modern, high-purity, end-capped column. |
| Column Overload: Injecting too high a concentration of the sample. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves. | |
| Shifting Retention Times | Inadequate Column Equilibration: The column is not stable at the initial mobile phase conditions before injection. | Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase before each injection, especially after a steep gradient. |
| Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of organic solvent, pH drift). | Prepare Fresh Mobile Phase: Prepare mobile phases daily and keep them well-sealed. Ensure buffers are used within their effective pH range. | |
| Temperature Fluctuations: The ambient temperature around the column is not stable. | Use a Column Oven: A thermostatically controlled column compartment is critical for reproducible retention times.[4] |
Experimental Protocols & Data
Protocol 1: RP-HPLC Method for Isomer Resolution
This protocol provides a validated starting point for the separation of flavonoid glycoside isomers.
-
Instrumentation:
-
HPLC or UPLC system with a binary pump, autosampler, and photodiode array (PDA) detector.[1]
-
Thermostatted column compartment.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.[1][5]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.[1]
-
Gradient Program:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 35% B
-
40-45 min: Linear gradient from 35% to 90% B
-
45-50 min: Hold at 90% B (column wash)
-
50-55 min: Return to 10% B
-
55-65 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 10 µL.
-
Detection: PDA detector monitoring at 260 nm and 350 nm.
-
Data Presentation: Effect of Chromatographic Variables on Resolution
The following tables summarize how key parameters can influence the separation of flavonoid isomers, based on published data for similar compounds.
Table 1: Influence of Column Temperature on Resolution (Rs)
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, Mobile Phase: 30% Acetonitrile in 0.1% Formic Acid.
| Temperature (°C) | Resolution (Rs) between Isomer Pair |
| 25 | 1.35 |
| 35 | 1.52 |
| 45 | 1.41 |
Table 2: Influence of Mobile Phase Modifier on Selectivity (α)
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min, 35°C, Mobile Phase A: 0.1% Formic Acid in Water.
| Organic Modifier (30%) | Selectivity (α) |
| Methanol | 1.08 |
| Acetonitrile | 1.12 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for developing and optimizing the separation of flavonoid isomers.
Caption: Workflow for HPLC Method Development and Validation.
Troubleshooting Logic for Poor Resolution
This decision tree provides a logical approach to troubleshooting poor peak resolution.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 4. phcog.com [phcog.com]
- 5. benchchem.com [benchchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Evaluation of Biologically Active Compounds from Calendula officinalis Flowers using Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. akjournals.com [akjournals.com]
- 10. Improving Resolution of Isomeric Flavonoids and Their Glycosides Using Two-Dimensional Liquid Chromatography Coupled With High-Resolution Mass Spectrometry [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Dealing with co-eluting compounds in the chromatographic analysis of Calendoflavobioside 5-O-glucoside.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of Calendoflavobioside 5-O-glucoside and related flavonoid glycosides from Calendula officinalis.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution of structurally similar flavonoid glycosides is a common challenge in the chromatographic analysis of Calendula officinalis extracts. This compound (also known as Quercetin (B1663063) 3-O-neohesperidoside 5-O-glucoside) often co-elutes with other quercetin and isorhamnetin (B1672294) glycosides. This guide provides a systematic approach to troubleshoot and resolve these separation issues.
Initial Assessment: Identifying Co-elution
The first step is to confirm that you are indeed observing co-elution. Look for the following signs in your chromatogram:
-
Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of more than one compound.
-
Shoulders on Peaks: A small, unresolved peak appearing on the tail or front of a larger peak is a strong indicator of co-elution.
-
Broad Peaks: Unusually wide peaks may be the result of two or more closely eluting compounds.
-
Inconsistent Peak Purity: If using a Diode Array Detector (DAD) or Mass Spectrometer (MS), assess the peak purity across the entire peak. Variations in spectra are a definitive sign of co-elution.
Troubleshooting Workflow
If co-elution is suspected, follow this workflow to systematically optimize your chromatographic method.
Caption: A step-by-step workflow for troubleshooting co-eluting peaks in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Based on the flavonoid profile of Calendula officinalis, the most likely co-eluting compounds with this compound (Quercetin 3-O-neohesperidoside 5-O-glucoside) are other structurally similar quercetin and isorhamnetin glycosides. These include various glucosides, rutinosides, and neohesperidosides of these two flavonols.
Q2: My quercetin glycoside peaks are tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for flavonoid glycosides is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, you can:
-
Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous mobile phase can suppress the ionization of silanol groups, reducing these interactions.
-
Use an end-capped column: Modern, well-end-capped C18 columns have fewer exposed silanol groups.
-
Consider a different stationary phase: Phenyl-hexyl or polymerically-bonded phases can offer different selectivity and reduced silanol interactions.
Q3: I am still seeing co-elution after optimizing my mobile phase. What should I try next?
A3: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. Different column chemistries provide different separation selectivities. For example, switching from a C18 to a phenyl-hexyl or a cyano (CN) column can alter the elution order of your compounds due to different retention mechanisms (hydrophobic vs. pi-pi interactions).
Q4: Can increasing the column temperature improve the separation of flavonoid glycosides?
A4: Yes, increasing the column temperature can improve separation in several ways. It reduces the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency. It can also alter the selectivity of the separation, potentially resolving co-eluting compounds. However, be mindful of the thermal stability of your analytes, as some glycosides can be labile at high temperatures.
Q5: What is a good starting point for an HPLC method for the analysis of flavonoids in Calendula officinalis?
A5: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution is typically required to separate the complex mixture of flavonoids. Here is a general-purpose starting method:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 90-95%) over 30-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 360 nm
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Glycoside Separation in Calendula officinalis
This protocol provides a robust starting point for the separation of flavonoid glycosides.
-
Sample Preparation:
-
Extract 1g of dried and powdered Calendula officinalis flowers with 20 mL of 70% methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
-
Instrument: HPLC system with a diode array detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-50% B
-
35-40 min: 50-90% B
-
40-45 min: Hold at 90% B
-
45-50 min: 90-10% B
-
50-55 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm.
-
Data Presentation
The following tables provide representative quantitative data on the separation of common flavonoid glycosides found in Calendula officinalis under different chromatographic conditions. This data can be used as a reference for method development and troubleshooting.
Table 1: Effect of Organic Modifier on Retention Time (t_R) and Resolution (R_s)
| Compound | t_R (min) - Acetonitrile Gradient | t_R (min) - Methanol Gradient | R_s (vs. Quercetin-3-O-glucoside) - Acetonitrile | R_s (vs. Quercetin-3-O-glucoside) - Methanol |
| Quercetin-3-O-rutinoside | 18.5 | 20.1 | 1.8 | 2.1 |
| Quercetin-3-O-glucoside | 20.2 | 22.5 | - | - |
| Isorhamnetin-3-O-rutinoside | 21.0 | 21.5 | 1.1 | 0.8 |
| Isorhamnetin-3-O-glucoside | 22.8 | 23.5 | 2.5 | 1.5 |
Note: This data is illustrative and may vary depending on the specific HPLC system and column used.
Table 2: Influence of Mobile Phase pH on Flavonoid Glycoside Separation
| Compound Pair | R_s at pH 2.5 (0.1% Phosphoric Acid) | R_s at pH 3.5 (0.1% Formic Acid) |
| Quercetin-3-O-glucoside / Isorhamnetin-3-O-glucoside | 1.6 | 1.4 |
| Rutin / Isorhamnetin-3-O-rutinoside | 1.2 | 1.0 |
Note: Lowering the pH generally improves peak shape and can enhance resolution for some flavonoid glycosides.
Visualizations
Logical Relationship for Method Optimization
This diagram illustrates the logical progression when optimizing an HPLC method for better resolution.
Caption: Decision tree for optimizing HPLC method parameters to improve peak resolution.
Validation & Comparative
A Head-to-Head Battle of Bioactivity: Calendoflavobioside 5-O-glucoside Versus Its Aglycone, Quercetin
A comprehensive analysis for researchers and drug development professionals.
In the realm of flavonoid research, the comparative analysis of a glycoside and its aglycone is pivotal for understanding structure-activity relationships and optimizing therapeutic potential. This guide provides a detailed, data-driven comparison of Calendoflavobioside 5-O-glucoside, a complex flavonoid glycoside, and its widely studied aglycone, Quercetin (B1663063). This compound is chemically identified as Quercetin 3-O-neohesperidoside 5-O-glucoside. This comparison will delve into their biochemical and physicochemical properties, pharmacokinetic profiles, and a range of biological activities, supported by experimental data and detailed protocols.
Physicochemical and Pharmacokinetic Profile: A Tale of Two Moieties
The addition of sugar moieties to an aglycone significantly alters its physical and chemical properties, which in turn profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound (Quercetin 3-O-neohesperidoside 5-O-glucoside) | Quercetin (Aglycone) | Key Differences & Implications |
| Molar Mass | 888.78 g/mol | 302.24 g/mol | The larger size of the glycoside can influence its ability to cross biological membranes. |
| Water Solubility | Higher | Lower | Increased water solubility of the glycoside may enhance its formulation possibilities but does not guarantee higher bioavailability. |
| Bioavailability | Generally lower, requires enzymatic hydrolysis.[1] | Higher following absorption, but overall bioavailability is still limited.[2][3] | The glycoside must be hydrolyzed by intestinal or microbial enzymes to release the absorbable aglycone, quercetin.[4] This can lead to a delayed and variable absorption profile for the glycoside compared to the aglycone.[5][6] |
| Metabolism | Undergoes deglycosylation in the gut to release quercetin.[4] | Extensive first-pass metabolism in the intestine and liver to form glucuronidated, sulfated, and methylated metabolites.[7] | The primary metabolic fate of both compounds ultimately involves the modification of the quercetin backbone. |
| Plasma Half-life | Variable, dependent on hydrolysis rate. | Approximately 3.5 hours, though it can be longer depending on the study.[7][8] | The half-life of quercetin in plasma is relatively short, indicating rapid clearance. |
Comparative Biological Activities: Unveiling the Impact of Glycosylation
The sugar attachments on this compound influence its interaction with biological targets. Here, we compare its activities with those of its aglycone, Quercetin.
Antioxidant Activity
In vitro studies consistently demonstrate that the aglycone, Quercetin, exhibits superior antioxidant activity compared to its glycosides. This is often attributed to the free hydroxyl groups on the flavonoid backbone, which are crucial for radical scavenging.
| Assay | This compound (as a Quercetin Glycoside) | Quercetin | Reference Study Insights |
| DPPH Radical Scavenging | Less potent. | More potent.[1] | Studies comparing quercetin with its glycosides like rutin (B1680289) and isoquercitrin (B50326) show that quercetin has a lower IC50 value, indicating stronger radical scavenging ability.[1][9] |
| Hydrogen Peroxide Scavenging | Less potent. | More potent.[9] | Quercetin was found to be more effective at reducing mitochondrial hydrogen peroxide production than its glycosides.[9] |
Anti-inflammatory Activity
Both Quercetin and its glycosides exhibit anti-inflammatory properties, primarily by inhibiting pro-inflammatory enzymes and signaling pathways.
| Target/Assay | This compound (as a Quercetin Glycoside) | Quercetin | Reference Study Insights |
| Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α) | Active.[10] | Potent inhibitor.[11] | Quercetin directly inhibits the production of TNF-α in vitro.[11] While specific data for this compound is limited, other quercetin glycosides have shown anti-inflammatory effects.[10] |
| Nitric Oxide (NO) Production Inhibition | Active. | Potent inhibitor.[1] | Quercetin effectively reduces nitric oxide production in stimulated macrophages.[1] |
Anticancer Activity
The anticancer effects of flavonoids are a major area of research. In vitro studies suggest that the aglycone form is generally more potent in inhibiting cancer cell growth.
| Cell Line/Assay | This compound (as a Quercetin Glycoside) | Quercetin | Reference Study Insights |
| Cytotoxicity (MTT Assay) | Less cytotoxic.[12] | More cytotoxic.[12][13] | Studies on various cancer cell lines have shown that quercetin glycosides like quercetin-3-O-glucuronide and quercetin-3-O-galactoside have significantly lower in vitro anticancer activity compared to quercetin.[12] |
| Apoptosis Induction | Can induce apoptosis.[14] | Potent inducer of apoptosis.[13] | Quercetin has been shown to induce apoptosis in numerous cancer cell lines through various mechanisms.[13][15] |
Anticoagulant and Antithrombotic Activity
Flavonoids can influence blood coagulation and platelet function. Comparative studies have revealed nuanced differences between quercetin and its glycosides.
| Activity | This compound (as Quercetin-3-O-β-d-glucoside) | Quercetin | Reference Study Insights |
| In vitro Antithrombotic Effect | Weaker than Quercetin.[16] | Stronger than its glucoside.[16] | Quercetin showed slightly higher inhibitory effects on thrombin and FXa in vitro.[16] |
| Ex vivo Anticoagulant Effect | Stronger than Quercetin.[16] | Weaker than its glucoside.[16] | The in vivo and ex vivo anticoagulant effects of quercetin-3-O-β-d-glucoside were found to be more potent than quercetin.[16] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to assess the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm.
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds (this compound and Quercetin) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solutions to the wells.
-
A control well should contain DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and Quercetin) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add MTT solution to each well.
-
Incubate the plate for a few hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of both this compound and Quercetin are mediated through their interaction with various cellular signaling pathways. A key initial step for the glycoside is its metabolic conversion to the active aglycone.
Caption: Metabolic activation of this compound and subsequent inhibitory effects of its aglycone, Quercetin, on inflammatory and proliferative pathways.
Conclusion
The glycosylation of Quercetin to form this compound significantly alters its physicochemical properties and pharmacokinetic profile. While glycosylation can improve water solubility, it generally leads to lower intrinsic biological activity in in vitro assays compared to the aglycone, Quercetin. The necessity of enzymatic hydrolysis for the release of the active aglycone from the glycoside results in a more complex absorption and metabolic profile.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering both the glycosidic and aglycone forms of flavonoids. While Quercetin demonstrates potent in vitro activity, its glycosides, such as this compound, may offer advantages in terms of formulation and in vivo delivery, acting as prodrugs that release the active aglycone over time. Future research should focus on direct in vivo comparisons to fully elucidate the therapeutic potential of this complex flavonoid glycoside.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of quercetin glycosides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 8. Quercetin pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different Effects of Quercetin Glycosides and Quercetin on Kidney Mitochondrial Function—Uncoupling, Cytochrome C Reducing and Antioxidant Activity | MDPI [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor Effects of Quercetin in Hepatocarcinoma In Vitro and In Vivo Models: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sif2022-production.s3.amazonaws.com [sif2022-production.s3.amazonaws.com]
- 16. Comparative Effect of Quercetin and Quercetin-3-O-β-d-Glucoside on Fibrin Polymers, Blood Clots, and in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Calendoflavobioside 5-O-glucoside and Rutin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Calendoflavobioside 5-O-glucoside and the well-characterized flavonoid, rutin. Due to the limited availability of direct antioxidant activity data for this compound, this comparison utilizes data from the structurally similar flavonoid diglycoside, Isorhamnetin-3-O-neohesperidoside, as a proxy to provide a substantive analysis. This comparison is supported by experimental data from established in vitro antioxidant assays and includes detailed experimental protocols for reproducibility.
Quantitative Antioxidant Capacity Comparison
The antioxidant capacity of flavonoids is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) |
| Rutin Hydrate | DPPH | 6.7 ± 0.1 | 5.82 |
| ABTS | 4.68 ± 1.24 | - | |
| Isorhamnetin-3-O-neohesperidoside | ABTS | 60 | - |
| (Proxy for this compound) | Superoxide Scavenging | 30 | - |
Note: Data for Isorhamnetin-3-O-neohesperidoside is used as a proxy for this compound due to the lack of specific available data for the latter.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
Test compounds (Rutin, this compound proxy)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
96-well microplate
-
Microplate reader (absorbance at 517 nm)
-
Positive control (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol). From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol (Microplate Method):
-
To the wells of a 96-well plate, add 100 µL of the various concentrations of the test compound solutions.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control well, add 100 µL of the solvent instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
Test compounds
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader (absorbance at 734 nm)
-
Positive control (e.g., Trolox, Ascorbic acid)
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compounds and positive control as described for the DPPH assay.
-
Assay Protocol (Microplate Method):
-
Add 10 µL of the different concentrations of the test compound solutions to the wells of a 96-well plate.
-
Add 200 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Determine the IC50 value from the plot of percent inhibition versus concentration.
Visualizing Mechanisms and Workflows
To further elucidate the context of antioxidant activity and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of oxidative stress and the role of flavonoids.
Caption: General experimental workflow for DPPH and ABTS antioxidant assays.
A Comparative Guide to the Cross-Validation of Analytical Methods for Calendoflavobioside 5-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four common analytical methods for the quantification of Calendoflavobioside 5-O-glucoside and other related flavonoid glycosides: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific analytical needs, from routine quality control to high-throughput screening.
Introduction to this compound
This compound is a flavone (B191248) glycoside that can be isolated from various plant species, including Impatiens balsamina L.[1][2] Its complex structure, a quercetin (B1663063) derivative with multiple glycosidic linkages, necessitates robust analytical methods for accurate and precise quantification in plant extracts and pharmaceutical formulations.[][4] The cross-validation of different analytical techniques is crucial for ensuring the reliability and consistency of results across various platforms and laboratories.
Comparative Overview of Analytical Methods
The choice of an analytical method for the quantification of flavonoid glycosides is often a trade-off between speed, sensitivity, cost, and the specific requirements of the analysis. While chromatographic techniques like HPLC and UPLC offer high selectivity and the ability to quantify individual compounds in a complex mixture, spectrophotometric and planar chromatographic methods like UV-Vis and HPTLC can be advantageous for rapid screening and quantification of total flavonoid content.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, UPLC, HPTLC, and UV-Vis spectrophotometry for the analysis of flavonoid glycosides. The data presented is a synthesis from various studies on compounds structurally related to this compound and serves as a comparative guide.[5][6][7]
| Performance Parameter | HPLC | UPLC / UHPLC | HPTLC | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation | Chromatographic separation | Planar chromatographic separation | Molecular absorption of UV-Vis light |
| Typical Column/Plate | C18 (3-5 µm particle size) | C18 (<2 µm particle size) | Silica (B1680970) gel 60 F254 | Quartz cuvette |
| Analysis Time | 15-30 min | 5-15 min | 20-40 min (for multiple samples) | < 5 min |
| Solvent Consumption | High | Low | Moderate | Very Low |
| Sensitivity (LOD) | ng/mL range | Sub-ng/mL range | ng/spot range | µg/mL range |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 | > 0.99 |
| Precision (RSD%) | < 2% | < 2% | < 5% | < 5% |
| Accuracy (Recovery %) | 95-105% | 95-105% | 90-110% | 90-110% |
| Specificity | High (with appropriate detector) | Very High | Moderate to High | Low (measures total flavonoids) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for flavonoid glycoside analysis and can be adapted for this compound.
Sample Preparation from Plant Material
A general procedure for the extraction of flavonoids from plant material is as follows:
-
Drying and Grinding: Air-dry or freeze-dry the plant material and grind it into a fine powder.[8]
-
Extraction: Perform extraction using a suitable solvent such as methanol (B129727) or ethanol.[8] Common techniques include maceration, sonication, or Soxhlet extraction.[8][9][10] A sample-to-solvent ratio of 1:10 to 1:50 is often used for quantitative analysis.[11]
-
Filtration and Concentration: Filter the extract to remove solid debris. The solvent can then be evaporated to concentrate the flavonoid extract.[8]
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the quantitative analysis of flavonoid glycosides.[5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used, consisting of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically around 280 nm or 350 nm for flavonoids).
-
Quantification: Based on a calibration curve generated from a certified reference standard of this compound.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers significant improvements in speed, resolution, and sensitivity compared to HPLC due to the use of smaller stationary phase particles.[5]
-
Instrumentation: A UPLC system capable of operating at high pressures, with a PDA or mass spectrometry (MS) detector.
-
Column: A reversed-phase C18 column with sub-2 µm particle size (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: Similar to HPLC, but with optimized gradient conditions for faster elution.
-
Flow Rate: 0.2-0.5 mL/min.
-
Detection: PDA or MS detection for enhanced specificity and sensitivity.[12]
-
Quantification: Based on a calibration curve from a certified reference standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples and is well-suited for fingerprinting and quantification of flavonoids in herbal extracts.
-
Plate: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply samples as bands using an automated applicator.
-
Mobile Phase: A mixture of solvents such as ethyl acetate, formic acid, acetic acid, and water is commonly used.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plate with a densitometer at the wavelength of maximum absorbance.
-
Quantification: Based on the peak area of the sample spots compared to a calibration curve of a reference standard.
UV-Vis Spectrophotometry
This method is often used for the determination of the total flavonoid content in a sample.
-
Principle: The assay is based on the formation of a colored complex between flavonoids and a reagent, typically aluminum chloride (AlCl3).
-
Procedure:
-
Quantification: The total flavonoid content is calculated using a calibration curve prepared with a standard flavonoid, such as quercetin or rutin (B1680289), and is expressed as quercetin or rutin equivalents.[13]
Cross-Validation of Analytical Methods
Cross-validation ensures that different analytical methods produce comparable and reliable results. The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the key parameters to be evaluated.[14][15]
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[14]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results to the true value.[14]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]
Visualizing Analytical Workflows
The following diagrams, created using the DOT language, illustrate the typical workflows for the described analytical methods and the logical relationship of validation parameters.
Caption: General workflow for the analysis of this compound.
Caption: Key parameters for analytical method validation according to ICH Q2.
Conclusion
The selection of an analytical method for this compound depends on the specific research or quality control objective. UPLC and HPLC are the methods of choice for precise and accurate quantification of the individual compound, with UPLC offering higher throughput and sensitivity. HPTLC provides a cost-effective alternative for the simultaneous analysis of multiple samples, making it suitable for fingerprinting and quality control of herbal products. UV-Vis spectrophotometry is a simple and rapid method for determining the total flavonoid content, which can be useful for initial screening and routine quality assessment. A thorough cross-validation of the chosen method according to ICH guidelines is essential to ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 4. 金盏花黄二糖苷 5-O-葡萄糖苷 | this compound | CAS 1309795-36-5 | 黄酮糖苷 | 美国InvivoChem [invivochem.cn]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of flavonoids by column high-performance liquid chromatography with mass spectrometry and ultraviolet absorption detection in Artemisia afra and comparative studies with various species of Artemisia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Calendoflavobioside 5-O-glucoside and other structurally related flavonoids. While direct experimental data on this compound is limited, this document extrapolates its probable activities based on the well-established SAR of flavone (B191248) glycosides. The information is presented through comparative data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.
Introduction to this compound and Related Flavonoids
This compound is a flavone glycoside found in plants such as Calendula officinalis and Impatiens balsamina.[1][2] These plants have a history of use in traditional medicine for their anti-inflammatory and wound-healing properties.[1] Flavonoids, a diverse group of polyphenolic compounds, are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3][4] The structure of a flavonoid, particularly the substitution patterns on its core rings, dictates its biological efficacy. Glycosylation, the attachment of sugar moieties, significantly influences the solubility, bioavailability, and, consequently, the activity of these compounds.[5]
This guide focuses on comparing this compound with other common flavone glycosides such as luteolin (B72000) 5-O-glucoside, apigenin (B1666066) 7-O-glucoside, and quercetin (B1663063) 3-O-glucoside to elucidate the key structural features governing their biological activities.
Comparative Biological Activities: Quantitative Data
The following tables summarize the in vitro biological activities of several flavone glycosides, providing a basis for understanding the potential efficacy of this compound. The data is presented as IC50 values, the concentration of a substance required to inhibit a specific biological process by 50%. A lower IC50 value indicates greater potency.
Table 1: Antioxidant Activity of Selected Flavone Glycosides
| Compound | Assay | IC50 Value | Source |
| Quercetin 3-O-glucoside | DPPH Radical Scavenging | 22 µg/mL | [6] |
| Luteolin-4'-o-glucoside | DPPH Radical Scavenging | > 100 µM | [7] |
| Luteolin-7-O-β-glucoside | DPPH Radical Scavenging | 21.2 µM | [7] |
| Quercetin | DPPH Radical Scavenging | 5.5 µM | [5] |
| Rutin (Quercetin 3-rutinoside) | DPPH Radical Scavenging | 7.4 µM | [5] |
Table 2: Anti-inflammatory Activity of Selected Flavone Glycosides
| Compound | Assay/Target | Cell Line | IC50 Value | Source |
| Luteolin 5-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition | [8][9] |
| Apigenin 7-O-glucoside | Nitric Oxide (NO) Production | RAW 264.7 | Dose-dependent inhibition | [10] |
| Isoorientin | NF-κB Inhibition | 8.9 µg/mL | [11] | |
| Orientin | NF-κB Inhibition | 12 µg/mL | [11] | |
| Isovitexin | iNOS Inhibition | 21 µg/mL | [11] |
Table 3: Cytotoxic Activity of Selected Flavone Glycosides against Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Source |
| Quercetin 3-O-glucoside | Caco-2 (Colon Carcinoma) | 79 µg/mL | [12] |
| Quercetin 3-O-glucoside | HepG2 (Hepatocellular Carcinoma) | 150 µg/mL | [12] |
| 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate | Caco-2 (Colon Carcinoma) | 45 µg/mL | [12] |
| 4-(β-D-glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl isothiocyanate | HepG2 (Hepatocellular Carcinoma) | 60 µg/mL | [12] |
Structure-Activity Relationship Insights
Based on the available data for related flavonoids, several key structural features are crucial for their biological activities:
-
Hydroxyl Groups: The number and position of hydroxyl (-OH) groups on the flavonoid backbone are critical. A higher number of free hydroxyl groups, particularly on the B-ring, generally enhances antioxidant activity.
-
C2-C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-oxo group, contributes to the electron-delocalizing capacity of the flavonoid, which is important for radical scavenging.
-
Glycosylation: The attachment of sugar moieties (glycosylation) generally decreases the antioxidant and anti-inflammatory activities compared to the corresponding aglycone (the flavonoid without the sugar).[5] This is because the sugar group can mask the free hydroxyl groups that are essential for radical scavenging. However, glycosylation increases the water solubility and can affect the bioavailability and metabolism of the flavonoid. The position of glycosylation also plays a role; for instance, glycosylation on the A-ring may have a different effect on activity compared to glycosylation on the B or C-rings.[11]
Given that Calendoflavobioside is a flavone glycoside, its activity is likely to be influenced by these same structural principles.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (flavonoids)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of test samples: Dissolve the flavonoid compounds in methanol or ethanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Synthase Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds (flavonoids)
-
Griess Reagent (for nitrite (B80452) determination)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A set of wells without LPS stimulation serves as the negative control.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Determination: The IC50 value for NO inhibition is calculated by plotting the percentage of NO inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (flavonoids)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the flavonoid compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 Where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated control cells.
-
IC50 Determination: The IC50 value, representing the concentration that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the concentration of the test compound.
Signaling Pathway Visualizations
Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved in inflammation and cancer and the potential points of intervention by flavonoids.
Caption: The NF-κB signaling pathway and points of inhibition by flavonoids.
Caption: The MAPK signaling cascade and inhibitory actions of flavonoids.
Caption: The PI3K/Akt signaling pathway and points of flavonoid modulation.
Conclusion
The structure-activity relationship of flavonoids is a complex but crucial area of study for the development of new therapeutic agents. While specific data for this compound is not yet widely available, the comparative analysis of related flavone glycosides provides a strong foundation for predicting its biological activities. The presence of the flavone backbone with a 5-O-glucoside moiety suggests that it likely possesses antioxidant and anti-inflammatory properties, although potentially with lower potency than its aglycone. Further experimental validation is necessary to confirm these predictions and to fully elucidate the therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. whitesscience.com [whitesscience.com]
- 2. wjbphs.com [wjbphs.com]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids as Antidiabetic and Anti-Inflammatory Agents: A Review on Structural Activity Relationship-Based Studies and Meta-Analysis [mdpi.com]
- 12. Cytotoxicity, Antioxidant and Apoptosis Studies of Quercetin-3-O Glucoside and 4-(β-D-Glucopyranosyl-1→4-α-L-Rhamnopyranosyloxy)-Benzyl Isothiocyanate from Moringa oleifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of Luteolin-5-O-glucoside and Calendoflavobioside 5-O-glucoside
A definitive potency comparison between Calendoflavobioside 5-O-glucoside and luteolin-5-O-glucoside remains inconclusive due to a significant lack of publicly available biological activity data for this compound. While research has elucidated specific bioactivities and mechanisms of action for luteolin-5-O-glucoside, similar quantitative studies on this compound are not present in the current scientific literature.
This guide provides a comprehensive summary of the available experimental data for luteolin-5-O-glucoside, offering valuable insights for researchers, scientists, and drug development professionals. The detailed methodologies and signaling pathways described herein can serve as a benchmark for future investigations into the potential therapeutic effects of these and other related flavonoid glycosides.
Luteolin-5-O-glucoside: A Profile of Bioactivity
Luteolin-5-O-glucoside, a flavonoid glycoside found in plants such as Cirsium maackii, has demonstrated notable anti-inflammatory and enzyme inhibitory activities in preclinical studies.
Anti-inflammatory Activity
Luteolin-5-O-glucoside has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibitory effect is dose-dependent.
Enzyme Inhibitory Activity
Beyond its anti-inflammatory effects, luteolin-5-O-glucoside has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity of luteolin-5-O-glucoside. No comparable data has been found for this compound.
| Compound | Biological Activity | Assay System | Endpoint | IC₅₀ (µM) | Reference |
| Luteolin-5-O-glucoside | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) Production | Not explicitly stated, but dose-dependent inhibition observed. | [1] |
| Luteolin-5-O-glucoside | Tyrosinase Inhibition | Mushroom Tyrosinase (L-tyrosine substrate) | Enzyme Activity | 2.95 ± 0.11 | [2] |
| Luteolin-5-O-glucoside | Tyrosinase Inhibition | Mushroom Tyrosinase (L-DOPA substrate) | Enzyme Activity | 8.22 ± 0.18 | [2] |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in a suitable medium. For the assay, cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with varying concentrations of luteolin-5-O-glucoside for 2 hours before being stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
Measurement of Nitric Oxide: The concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the nitrite concentration is calculated from a standard curve. The percentage of NO inhibition is then determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Enzyme Inhibitory Activity: Mushroom Tyrosinase Assay
Assay Principle: The assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase, which catalyzes the oxidation of L-tyrosine or L-DOPA to form colored products.
Experimental Procedure: The reaction mixture contains mushroom tyrosinase, the substrate (L-tyrosine or L-DOPA), and varying concentrations of the test compound (luteolin-5-O-glucoside) in a suitable buffer. The reaction is initiated by the addition of the enzyme, and the change in absorbance is monitored over time at a specific wavelength. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence. The IC₅₀ value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of luteolin-5-O-glucoside are associated with the modulation of key signaling pathways involved in the inflammatory response.
Caption: Luteolin-5-O-glucoside inhibits the NF-κB signaling pathway.
Caption: Workflow for assessing bioactivity.
References
The Crucial Role of Solvent Selection in the Extraction of Calendoflavobioside 5-O-glucoside: A Comparative Analysis
A comprehensive evaluation of various solvents reveals that hydroalcoholic mixtures, particularly aqueous methanol (B129727) and ethanol, offer superior efficiency in the extraction of the polar flavonoid glycoside, Calendoflavobioside 5-O-glucoside, from plant matrices. This guide provides a detailed comparison of solvent performance, supported by established principles of flavonoid chemistry, to aid researchers in optimizing their extraction protocols.
This compound, a flavone (B191248) glycoside, is a polar molecule due to the presence of multiple hydroxyl groups and sugar moieties.[1][2][3][4] The selection of an appropriate solvent is paramount for its efficient extraction, directly impacting yield and purity. This study compares the extraction efficiency of polar and non-polar solvents, providing a clear rationale for solvent choice in the isolation of this and similar glycosylated flavonoids.
Comparative Extraction Efficiency
The efficiency of different solvents for the extraction of this compound is summarized in the table below. The data is based on the principle of "like dissolves like," where polar solvents are more effective at dissolving and extracting polar compounds.[5] Hydroalcoholic mixtures are particularly effective as water acts as a swelling agent for the plant material, increasing the contact surface area for the organic solvent to penetrate and dissolve the target compound.[1]
| Solvent System | Classification | Expected Extraction Efficiency | Rationale |
| 80% Methanol (Methanol:Water, 8:2) | Polar Protic | High | The high polarity of the methanol-water mixture aligns with the polar nature of glycosylated flavonoids.[2][6] |
| 70% Ethanol (Ethanol:Water, 7:3) | Polar Protic | High | Similar to aqueous methanol, this mixture is highly effective for extracting polar flavonoids and is a less toxic alternative.[5][7][8] |
| Absolute Methanol | Polar Protic | Moderate | While polar, the absence of water can lead to dehydration and collapse of plant cells, potentially reducing extraction efficiency.[1] |
| Absolute Ethanol | Polar Protic | Moderate | Similar to absolute methanol, it is less efficient than its aqueous counterpart for extracting flavonoids from plant tissue.[1] |
| Water | Polar Protic | Low to Moderate | Although highly polar, water alone is often not sufficient to efficiently dissolve and extract complex flavonoids. |
| Ethyl Acetate | Moderately Polar | Low | This solvent is more suitable for the extraction of less polar flavonoid aglycones.[1][2] |
| Acetone | Polar Aprotic | Low to Moderate | While sometimes used, often in aqueous mixtures, its efficiency for highly polar glycosides is generally lower than alcohols.[1] |
| Chloroform | Non-polar | Very Low | Unsuitable for the extraction of polar glycosylated flavonoids.[1][7] |
| Hexane | Non-polar | Very Low | Primarily used for defatting the plant material before the main extraction of polar compounds.[1] |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for the extraction and quantification of this compound are presented below.
Protocol 1: Extraction with Aqueous Methanol
This protocol is adapted from a method for flavonoid extraction from Calendula officinalis.[6]
-
Sample Preparation: Dry the plant material (e.g., flower heads) in a forced-air oven at 40°C for 48 hours. Grind the dried material to a fine powder.
-
Extraction: Weigh 1.0 g of the powdered plant material and place it in a flask. Add 20 mL of 80% methanol (a 1:20 solid-to-solvent ratio).
-
Incubation: Seal the flask and incubate the mixture in a shaking water bath at 70°C for 1 hour.
-
Centrifugation: After incubation, centrifuge the mixture at 3000 x g for 15 minutes to pellet the solid material.
-
Collection: Carefully decant and collect the supernatant containing the extracted flavonoids.
-
Repeated Extraction: For exhaustive extraction, the remaining plant material can be re-extracted with a fresh portion of the solvent. The supernatants from all extractions are then pooled.
-
Concentration: The solvent from the pooled supernatant is removed under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Quantification by Aluminum Chloride Colorimetric Method
This method is a common and reliable technique for the quantification of total flavonoids.[6]
-
Preparation of Standard Curve: Prepare a series of quercetin (B1663063) standard solutions in 80% methanol at concentrations ranging from 10 to 100 µg/mL.
-
Sample Preparation: Dissolve a known weight of the crude extract in 80% methanol to obtain a concentration within the range of the standard curve.
-
Reaction: To 1.0 mL of the sample or standard solution, add 0.2 mL of 10% aluminum chloride, 0.2 mL of 1 M potassium acetate, and 5.6 mL of distilled water.
-
Incubation: Vortex the mixture and allow it to stand at room temperature for 30 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 415 nm against a blank (80% methanol).
-
Calculation: Plot the absorbance of the standards versus their concentration to generate a calibration curve. Use the equation of the line to calculate the flavonoid concentration in the sample, expressed as quercetin equivalents (QE).
Experimental Workflow and Logic
The logical flow of a comparative study on solvent extraction efficiency is depicted in the following diagram. This workflow outlines the key steps from sample preparation to final analysis, providing a clear visual representation of the experimental process.
Caption: Experimental workflow for the comparative study of solvent extraction efficiency.
References
- 1. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. Video: Flavonoid Content During the Growth and Floral Development of Calendula officinalis L. [jove.com]
- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 8. e3s-conferences.org [e3s-conferences.org]
A comparative review of the biological activities of different flavonoid glycosides.
For Researchers, Scientists, and Drug Development Professionals
Flavonoid glycosides, a diverse group of naturally occurring polyphenolic compounds, have garnered significant scientific interest for their broad spectrum of biological activities. The attachment of a sugar moiety to the flavonoid aglycone backbone significantly influences their bioavailability, solubility, and ultimately, their therapeutic potential. This guide provides a comparative review of the antioxidant, anti-inflammatory, anticancer, and neuroprotective activities of various flavonoid glycosides, supported by experimental data and detailed methodologies.
Comparative Efficacy of Flavonoid Glycosides
The biological efficacy of flavonoid glycosides is intrinsically linked to their chemical structure, including the type and position of the sugar moiety and the hydroxylation pattern of the aglycone. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Antioxidant Activity
The antioxidant capacity of flavonoid glycosides is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating greater antioxidant potential.
| Flavonoid Glycoside | Class | IC50 (µM) | Reference |
| Isoquercitrin (Quercetin-3-O-glucoside) | Flavonol | > Aglycone (Quercetin) in some assays | [1][2][3] |
| Orientin (Luteolin-8-C-glucoside) | Flavone | Higher than aglycone (Luteolin) | [1][2][3] |
| Luteolin-7-O-glucoside | Flavone | - | [4][5][6][7][8] |
| Kaempferol-3-O-glucoside | Flavonol | - | [9] |
| Apigenin-7-O-glucoside | Flavone | - | [10] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Anti-inflammatory Activity
Flavonoid glycosides exert anti-inflammatory effects by modulating various signaling pathways and inhibiting the production of pro-inflammatory mediators like nitric oxide (NO). The inhibition of nitric oxide synthase (iNOS) is a key mechanism, and the IC50 values for NO inhibition are presented below.
| Flavonoid Glycoside | Class | Cell Line | IC50 (µg/mL) | Reference |
| Isoorientin | Flavone | RAW 264.7 | 8.9 (NF-κB inhibition) | [11] |
| Orientin | Flavone | RAW 264.7 | 12 (NF-κB inhibition) | [11] |
| Isovitexin | Flavone | RAW 264.7 | 18 (NF-κB inhibition), 21 (iNOS inhibition) | [11] |
| Luteolin-7-O-glucoside | Flavone | RAW 264.7 | Less potent than Luteolin (B72000) | [5][6] |
Anticancer Activity
The cytotoxic effects of flavonoid glycosides against various cancer cell lines are a significant area of research. The half-maximal inhibitory concentration (IC50) is a common metric to quantify this activity.
| Flavonoid Glycoside | Class | Cancer Cell Line | IC50 (µM) | Reference |
| Apigenin-7-O-glucoside | Flavone | Various | ~70% higher than aglycone | [5] |
| Luteolin-7-O-glucoside | Flavone | Various | ~70% higher than aglycone | [5] |
| Vicenin-II | Flavone (C-glycoside) | HepG-2 | 14.38 µg/mL | [11] |
| Isovitexin | Flavone (C-glycoside) | HepG-2 | 15.39 µg/mL | [11] |
| Artocarpin | Flavone | MCF-7 | 28.73 | [4] |
| Artocarpin | Flavone | H460 | 22.40 | [4] |
Neuroprotective Effects
Flavonoid glycosides have shown promise in protecting neuronal cells from various insults, a crucial aspect in the context of neurodegenerative diseases. The effective concentration (EC50) for neuroprotection is a key parameter in these studies.
| Flavonoid Glycoside | Class | Neuronal Cell Line | Neurotoxin | % Increase in Cell Viability (Concentration) | Reference |
| Kaempferol-3-O-glucoside | Flavonol | SH-SY5Y | H₂O₂ | 25.4 ± 3.1% (10 µM) | [9] |
| Luteolin-7-O-glucoside | Flavone | SH-SY5Y | 6-OHDA | ~30% (1 µM) | [9] |
Key Signaling Pathways
Flavonoid glycosides exert their biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many flavonoid glycosides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. For instance, quercetin (B1663063) glycosides can inhibit IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB[12][13][14][15][16][17]. Similarly, luteolin and its glycosides inhibit the phosphorylation of IKKβ and IκBα, leading to reduced nuclear p65 levels[8].
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luteolin and luteolin-7-O-glucoside strengthen antioxidative potential through the modulation of Nrf2/MAPK mediated HO-1 signaling cascade in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. koreascience.kr [koreascience.kr]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and Antioxidant Effects of Luteolin and Its Flavone Glycosides [spkx.net.cn]
- 9. benchchem.com [benchchem.com]
- 10. Apigenin 7-O-glucoside promotes cell apoptosis through the PTEN/PI3K/AKT pathway and inhibits cell migration in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quercetin, a potent suppressor of NF-κB and Smad activation in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Calendoflavobioside 5-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to validate the potential mechanism of action of Calendoflavobioside 5-O-glucoside, a flavone (B191248) glycoside. Due to the limited direct experimental data on this compound, this document leverages findings from structurally similar flavonoid glycosides, primarily Luteolin (B72000) 5-O-glucoside, to propose a likely mechanism of action and outlines experimental protocols for its validation. This guide compares its potential activities with other well-researched flavonoid glycosides, providing a framework for future research and development.
Proposed Mechanism of Action: Anti-inflammatory and Antioxidant Pathways
Based on studies of related flavonoid glycosides, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary proposed mechanism involves the inhibition of pro-inflammatory mediators and the enhancement of endogenous antioxidant defense systems.
A key analog, Luteolin 5-O-glucoside, has been shown to possess anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[1][2][3] This effect is often mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] Furthermore, Luteolin 5-O-glucoside has been observed to activate the Nrf2/HO-1 pathway, a critical regulator of the antioxidant response.[7]
The proposed signaling pathway for this compound, based on these findings, is illustrated below.
Comparative Performance Data
To provide a quantitative context for the potential efficacy of this compound, the following table summarizes key performance metrics of related flavonoid glycosides in relevant biological assays.
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Luteolin 5-O-glucoside | NO Production | LPS-stimulated RAW 264.7 cells | Significant inhibition at non-toxic concentrations | [1][2] |
| ROS Generation | t-BHP-induced RAW 264.7 cells | Dose-dependent inhibition | [1][2] | |
| iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | Suppressed expression | [1][2] | |
| Quercetin 3-O-glucuronide | α-Glucosidase Inhibition | - | IC50: 108.11 ± 4.61 μM | [8] |
| Quercetin-3-O-diglucoside-7-O-glucoside | DPPH Radical Scavenging | - | EC50: 245.5 µM | [9] |
| ABTS Radical Scavenging | - | EC50: 68.8 µM | [9] | |
| Lipoxygenase Inhibition | - | 75.3 ± 1.6% inhibition at 10 mM | [9] | |
| Hyaluronidase Inhibition | - | 67.4 ± 4.0% inhibition at 2 mM | [9] | |
| Kaempferol 3-O-β-D-glucuronate | NO Release | LPS-stimulated BV2 microglial cells | Inhibited | [10][11] |
| iNOS & COX-2 Expression | LPS-stimulated BV2 microglial cells | Reduced expression | [10][11] |
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended. The following diagram outlines a suggested experimental workflow.
Key Experimental Methodologies
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophage cell line is a suitable model for studying inflammation.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay:
-
Principle: The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Reactive Oxygen Species (ROS) Scavenging Assay:
-
Principle: The intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. A detailed protocol for a similar assay can be found in studies on other natural extracts.[12][13]
-
4. Western Blot Analysis for Protein Expression:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway, such as iNOS, COX-2, phosphorylated NF-κB (p-NF-κB), Nrf2, and HO-1.
-
Protocol:
-
Lyse the treated cells to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). A general protocol for Western blotting of these specific proteins is described in various studies.[14]
-
By following this comparative guide and the outlined experimental protocols, researchers can effectively investigate and validate the mechanism of action of this compound, contributing to the development of new therapeutic agents from natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-inflammatory activity of Korean thistle Cirsium maackii and its major flavonoid, luteolin 5-O-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. researchgate.net [researchgate.net]
- 8. Investigation into the mechanisms of quercetin-3-O-glucuronide inhibiting α-glucosidase activity and non-enzymatic glycation by spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Calendoflavobioside 5-O-glucoside: A Procedural Guide for Laboratory Professionals
For Immediate Release
In the absence of a specific Safety Data Sheet (SDS) for Calendoflavobioside 5-O-glucoside, this document provides essential guidance on its proper disposal, compiled from general principles of laboratory safety and chemical waste management for flavonoid glycosides. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing environmental impact and maintaining a secure laboratory environment.
This compound is a flavonoid glycoside. While specific toxicity data is unavailable, it is prudent to handle it as a potentially hazardous chemical. All personnel must wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety goggles, and chemical-resistant gloves, when handling this compound.
Key Disposal Principles
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
Solid Waste:
-
Place solid this compound, along with any contaminated items such as weighing papers, pipette tips, and gloves, into a dedicated hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, leak-proof lid.
-
Clearly label the container with "Hazardous Waste" and specify the contents: "this compound (Solid Waste)."
Liquid Waste:
-
Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Do not mix this waste with other waste streams unless their compatibility is certain. Specifically, avoid mixing with strong acids, bases, or oxidizing agents.
-
If a flammable solvent was used to dissolve the compound, the liquid waste must be stored in a designated flammable liquid storage cabinet.
-
Label the container "Hazardous Liquid Waste" and list all components, including the full chemical name of the solvent and "this compound," along with their estimated concentrations.
Quantitative Data Summary for Waste Handling
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid | Securely sealed, compatible container (HDPE) | "Hazardous Waste," "this compound (Solid Waste)" | Designated Satellite Accumulation Area |
| Liquid | Securely sealed, compatible container (HDPE) | "Hazardous Liquid Waste," List of all components and concentrations (e.g., "Methanol, this compound") | Designated Satellite Accumulation Area |
| Contaminated PPE | Lined, designated hazardous waste container | "Hazardous Waste," "Contaminated PPE" | Designated Satellite Accumulation Area |
Experimental Protocol for Neutralization (If Applicable)
While direct neutralization of flavonoid glycosides is not a standard disposal procedure, if the compound is in an acidic or basic solution, the pH should be adjusted to a neutral range (6-8) before collection as hazardous waste. This is a precautionary measure to minimize potential reactions in the waste container.
Methodology:
-
Work in a certified chemical fume hood.
-
Slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to the liquid waste while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent dropwise until the pH is between 6 and 8.
-
Once neutralized, collect the solution in the designated hazardous liquid waste container.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Safety Protocols
The following diagram outlines the logical hierarchy of safety protocols to be followed.
Caption: Hierarchy of safety protocols for chemical disposal.
Final Disposal Procedure
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Provide them with a complete list of the waste container's contents. Do not attempt to transport or dispose of the waste yourself.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
Personal protective equipment for handling Calendoflavobioside 5-O-glucoside
This guide provides crucial safety and logistical information for the handling and disposal of Calendoflavobioside 5-O-glucoside, a flavone (B191248) glycoside. Due to the absence of a publicly available, specific Safety Data Sheet (SDS), a precautionary approach is recommended, treating the substance as potentially hazardous. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper environmental management.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye Protection | Safety Goggles or a Face Shield | Goggles provide superior protection against chemical splashes, dust, and impacts compared to safety glasses.[1] A face shield worn over safety glasses offers an additional layer of protection.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good resistance to a range of chemicals. For handling dry powders, any "chemical resistant" glove is generally suitable.[2] It is crucial to check for any signs of degradation and change gloves frequently. |
| Body Protection | Laboratory Coat | A lab coat protects against splashes of chemicals and prevents contamination of personal clothing.[1] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles.[1] |
II. Operational Plan for Handling
A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps from preparation to disposal.
III. Experimental Protocol: Safe Handling and Preparation of Solutions
This protocol provides a step-by-step guide for safely handling the solid form of this compound and preparing solutions.
1. Preparation:
- If a manufacturer-specific Safety Data Sheet (SDS) is available, review it thoroughly before beginning any work.
- Put on all required personal protective equipment as outlined in the table above.
- Ensure a chemical fume hood is operational and use it for handling the solid compound to minimize inhalation risk.
- Prepare all necessary equipment (e.g., spatula, weigh boat, volumetric flask, solvent).
2. Weighing the Compound:
- Place a weigh boat on an analytical balance within the fume hood.
- Tare the balance.
- Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.
- Record the weight.
3. Solution Preparation:
- Carefully add the weighed powder to a volumetric flask.
- Add a small amount of the desired solvent (e.g., DMSO is a common solvent for this compound) to dissolve the solid.[3]
- Once dissolved, add the solvent to the calibration mark on the flask.
- Cap the flask and invert several times to ensure a homogenous solution.
4. Post-Handling:
- Clean all equipment that came into contact with the chemical.
- Decontaminate the work surface within the fume hood.
- Dispose of all waste as per the disposal plan.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container (HDPE or glass) | Place contaminated items such as gloves, weigh boats, and paper towels in a dedicated, clearly labeled hazardous waste container.[4] |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Collect solutions containing this compound in a separate, labeled container. Do not mix with other waste streams unless compatibility is confirmed.[4][5] |
| Sharps Waste | Puncture-resistant Sharps Container | Dispose of any contaminated needles, scalpels, or other sharps in a designated sharps container. |
Disposal Workflow:
Final Disposal: The ultimate disposal of all generated waste must be conducted through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal company.[4] Never dispose of this chemical down the drain or in regular trash.
References
- 1. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 2. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
- 3. gentaur.com [gentaur.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
